Boc-NH-PEG5-azide
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-NH-PEG5-azide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-azide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functional moieties provides researchers with a versatile tool for covalently linking molecules with high efficiency and control.
The Boc-protected amine allows for orthogonal reactivity, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation. The hydrophilic PEG5 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] The terminal azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the rapid and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2]
This technical guide provides an in-depth overview of the physical properties, experimental protocols for characterization and use, and key applications of this compound.
Core Physical and Chemical Properties
This compound is typically supplied as a viscous liquid and should be handled with appropriate laboratory safety precautions. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate | [4] |
| Synonyms | Boc-NH-PEG5-CH2CH2N3, t-Boc-N-Amido-PEG5-azide, Azido-PEG5-NHBoc | [4][5][6] |
| CAS Number | 911209-07-9 | [5][6] |
| Molecular Formula | C17H34N4O7 | [5][6] |
| Molecular Weight | 406.47 g/mol | [1][3] |
| Appearance | Viscous liquid | [6] |
| Purity | Typically ≥95% or ≥97% | [5][6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [4][7] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [6] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient program and collect the data.
-
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR. The following are predicted chemical shifts based on the structure and data from similar compounds.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 3.2-3.4 (m, 4H): Methylene protons adjacent to the amine and azide groups.
-
δ 3.5-3.7 (m, 20H): Methylene protons of the PEG chain.
-
δ 5.0 (br s, 1H): NH proton of the carbamate.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ 28.4: Methyl carbons of the Boc group.
-
δ 40.2: Methylene carbon adjacent to the amine.
-
δ 50.7: Methylene carbon adjacent to the azide group.[8]
-
δ 70.0-71.0: Methylene carbons of the PEG chain.
-
δ 79.1: Quaternary carbon of the Boc group.
-
δ 156.0: Carbonyl carbon of the Boc group.
Boc-Deprotection Protocol
Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).
-
Add an excess of TFA (e.g., 2-4 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess TFA by washing the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product, Amino-PEG5-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Objective: To conjugate the azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
This compound (or the deprotected Amino-PEG5-azide)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target molecule (1.0 equivalent) and this compound (1.05 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as preparative HPLC.
Applications and Workflows
This compound is a valuable tool in various research and development areas, most notably in the synthesis of PROTACs and for the PEGylation of biomolecules.
PROTAC Synthesis Workflow
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. This compound is often used to construct this linker.
A typical workflow for synthesizing a PROTAC using this linker is as follows:
-
Synthesis of Ligands: The ligands for the target protein and the E3 ligase are synthesized with appropriate functional groups for linker attachment (e.g., an alkyne group on one ligand).
-
Boc-Deprotection: The Boc group on this compound is removed to expose the primary amine.
-
First Conjugation: The resulting Amino-PEG5-azide is conjugated to the E3 ligase ligand, often through an amide bond formation.
-
Click Chemistry: The azide-functionalized E3 ligase-linker conjugate is then attached to the alkyne-functionalized target protein ligand via a CuAAC reaction.
-
Purification and Characterization: The final PROTAC molecule is purified and its structure and purity are confirmed.
Caption: PROTAC Synthesis Workflow using this compound.
Bioconjugation Experimental Workflow
This compound can be used to PEGylate biomolecules such as peptides and proteins to improve their therapeutic properties.
Caption: General Bioconjugation Workflow.
Stability and Handling
Organic azides are energetic compounds and should be handled with care. The stability of this compound is enhanced by the presence of the PEG chain, which increases the carbon-to-nitrogen ratio. However, it is recommended to avoid exposure to excessive heat, shock, and strong acids or reducing agents that are not part of a planned reaction. Store the compound at -20°C under an inert atmosphere to prevent degradation. When handling, use non-metal spatulas and avoid ground glass joints.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its well-defined structure, which includes a protected amine, a biocompatible PEG spacer, and a reactive azide group, allows for the precise and efficient construction of complex molecular architectures. The experimental protocols and application workflows provided in this guide offer a comprehensive resource for the effective utilization of this important linker molecule in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility of this compound in enabling these innovations is set to expand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. t-boc-N-amido-PEG5-azide | 911209-07-9 [chemicalbook.com]
- 5. Boc-NH-PEG5-N3 | CAS:911209-07-9 | Biopharma PEG [biochempeg.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-NH-PEG5-azide for Researchers and Drug Development Professionals
Introduction
Boc-NH-PEG5-azide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group connected by a five-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Physicochemical Properties
This compound possesses a well-defined chemical structure that dictates its utility in bioconjugation. The Boc protecting group provides a stable handle for the amine functionality, allowing for its selective deprotection under acidic conditions. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic PEG5 spacer enhances aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible linkage that can mitigate steric hindrance.
Chemical Structure
Molecular Formula: C₁₇H₃₄N₄O₇[1][2]
Systematic Name: tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate[3]
The structure consists of a terminal Boc-protected amine, a chain of five ethylene glycol units, and a terminal azide group.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 406.47 g/mol | [2][4] |
| CAS Number | 911209-07-9 | [1][2][4] |
| Appearance | Viscous liquid | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | [5][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [5] |
Key Applications and Experimental Protocols
This compound is instrumental in several cutting-edge research and development areas, primarily due to its bifunctional nature that allows for sequential or orthogonal conjugation strategies.
Bioconjugation via Click Chemistry
The azide moiety of this compound enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the stable ligation of the PEG linker to molecules containing a terminal alkyne.
This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecule conjugations)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration (e.g., 1 mM) in the chosen reaction buffer.
-
Add this compound to the reaction mixture at a slight molar excess (e.g., 1.2 equivalents).
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography, to isolate the desired conjugate.
-
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
This compound is a widely used linker in the synthesis of PROTACs.[4][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of a PROTAC using this linker typically involves a multi-step process, which is visualized in the diagram below.
Caption: A logical workflow for the synthesis of a PROTAC using this compound.
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine. This amine can then be used for subsequent conjugation reactions, such as amide bond formation with a carboxyl group-containing molecule.
This protocol provides a general method for the removal of the Boc group from this compound or its conjugates.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected compound in DCM.
-
To this solution, add an equal volume of TFA (for a 1:1 DCM:TFA solution) or 4 equivalents of 4M HCl in 1,4-dioxane.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Work-up:
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and dual-functionality enable a wide range of applications in bioconjugation, targeted drug delivery, and the synthesis of complex molecular architectures like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this valuable reagent in various research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 6. t-boc-N-amido-PEG5-azide | 911209-07-9 [chemicalbook.com]
- 7. This compound [cnreagent.com]
Synthesis and Purification of Boc-NH-PEG5-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG5-azide, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the successful production of this reagent.
Introduction
This compound is a polyethylene glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group. The PEG5 spacer enhances solubility and reduces steric hindrance, while the orthogonal protecting groups allow for sequential conjugation strategies. The azide moiety facilitates efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent attachment to alkyne-modified molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization, such as amide bond formation.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG5-OH. The hydroxyl group is first activated by conversion to a good leaving group, commonly a mesylate, followed by nucleophilic substitution with an azide salt.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar azido-PEG compounds and should be adapted and optimized for specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Boc-NH-PEG5-OH | ≥95% | Commercially available |
| Methanesulfonyl Chloride (MsCl) | Reagent Grade | Sigma-Aldrich |
| Triethylamine (NEt3) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium Azide (NaN3) | Reagent Grade | Alfa Aesar |
| Dimethylformamide (DMF) | Anhydrous | EMD Millipore |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Sodium Chloride (NaCl) | ACS Grade | Macron |
Step 1: Synthesis of Boc-NH-PEG5-OMs (Mesylate Intermediate)
-
Dissolve Boc-NH-PEG5-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (NEt3, 1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-OMs, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Boc-NH-PEG5-OMs (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the mesylate intermediate.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (3x).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. A combination of extraction and precipitation is typically employed. For higher purity, column chromatography may be necessary.
-
Aqueous Workup: As described in the synthesis protocol, a thorough aqueous workup is the first purification step to remove water-soluble impurities and salts.
-
Precipitation: The concentrated crude product, which is typically a viscous oil, can be further purified by precipitation.
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., DCM).
-
Slowly add this solution to a stirred, cold non-solvent, such as diethyl ether or a mixture of diethyl ether and hexanes.
-
The product should precipitate out of the solution.
-
Collect the precipitate by filtration or decantation and dry under vacuum.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Typical Specification |
| Appearance | Colorless to pale yellow viscous liquid |
| Molecular Formula | C17H34N4O7 |
| Molecular Weight | 406.47 g/mol |
| Purity (by HPLC/NMR) | ≥95% |
| Storage Conditions | -20°C, under inert atmosphere, protected from light |
Expected Analytical Data:
-
¹H NMR: The spectrum should show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm). The disappearance of the mesylate peak (a singlet around 3.1 ppm) and the hydroxyl proton signal confirms the completion of the reaction.
-
Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the product (e.g., [M+Na]⁺ or [M+H]⁺).
Safety and Handling
-
Sodium Azide (NaN3): Highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Dichloromethane and dimethylformamide are hazardous. Use appropriate engineering controls and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this versatile linker for a wide range of applications in chemical biology and drug development. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final product.
An In-depth Technical Guide to Boc-NH-PEG5-azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and application of Boc-NH-PEG5-azide, a versatile heterobifunctional linker, in the field of bioconjugation. With a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Concepts: Understanding this compound
This compound is a chemical linker featuring three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reactions at the other end of the linker. The Boc group can be efficiently removed under acidic conditions to expose the amine for subsequent conjugation, typically forming a stable amide bond.[1]
-
PEG5 Spacer: The pentaethylene glycol (PEG) spacer is a hydrophilic chain that enhances the solubility and bioavailability of the resulting bioconjugate.[] Its flexibility can also be crucial for optimizing the spatial orientation of the conjugated molecules, which is particularly important in applications like PROTACs to enable the formation of a productive ternary complex.
-
Azide Group: The terminal azide (N3) functionality is a key reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4][5]
The strategic combination of these three elements makes this compound a powerful tool for the stepwise and controlled assembly of complex biomolecular architectures.[1]
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal functional groups. This allows for a two-step conjugation strategy, which is fundamental to the synthesis of molecules like PROTACs and antibody-drug conjugates (ADCs).
Step 1: Azide-Alkyne "Click" Chemistry
The azide group of this compound participates in highly efficient and specific cycloaddition reactions with alkyne-containing molecules. Two primary forms of this "click chemistry" are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3] CuAAC is known for its fast reaction kinetics and high yields.[6] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[3] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for live-cell and in vivo studies.[8]
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for in vitro conjugations where speed and cost are priorities, while SPAAC is the preferred method for biological systems where copper toxicity is a concern.[7]
Step 2: Boc Deprotection and Amine-Based Conjugation
Following the azide-alkyne cycloaddition, the Boc protecting group on the amine can be removed using an acid, typically trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[9] This deprotection step exposes the primary amine, which can then be coupled to a second molecule of interest, commonly through the formation of a stable amide bond with a carboxylic acid. This two-step process allows for the precise and directional assembly of the final bioconjugate.
Application in PROTAC Synthesis
A prime application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][10]
The synthesis of a PROTAC using this compound typically follows this logical workflow:
Caption: Workflow for PROTAC synthesis using this compound.
This modular approach allows for the systematic variation of the E3 ligase ligand, the target protein ligand, and the linker to optimize the potency and selectivity of the final PROTAC.
The resulting PROTAC then mediates the formation of a ternary complex between the target protein and the E3 ligase, leading to the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The choice of linker is a critical parameter in PROTAC design, significantly impacting the efficacy of the final molecule. The following tables summarize representative data on the influence of linker type and length on PROTAC performance.
Table 1: Comparative Efficiency of Different Linker Types in PROTACs [11]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG | Composed of repeating ethylene glycol units. | Excellent water solubility, enhances cell permeability, good biocompatibility, tunable length. | Can be metabolically unstable, may lead to entropic penalties if too long. |
| Alkyl | Consist of saturated or unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, can be systematically varied in length. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake. |
| Rigid | Contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability. | Less conformational flexibility can hinder the formation of a productive ternary complex. |
Table 2: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation [12][13]
| PROTAC | Linker Length (atoms) | ERα Degradation (%) | IC50 (nM) in MCF7 cells |
| PROTAC 1 | 9 | ~40 | >1000 |
| PROTAC 2 | 12 | ~70 | ~500 |
| PROTAC 3 | 16 | ~90 | ~100 |
| PROTAC 4 | 19 | ~60 | ~750 |
| PROTAC 5 | 21 | ~30 | >1000 |
Data are representative and compiled from studies on ERα-targeting PROTACs. The optimal linker length is target-dependent.
Table 3: Comparison of CuAAC and SPAAC for Bioconjugation [7][8][14]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper, limiting for in vivo use. | Generally considered highly biocompatible and suitable for live-cell studies. |
| Reaction Kinetics | Generally very fast and efficient. | Reaction rates are dependent on the cyclooctyne used but can be very rapid. |
| Side Reactions | Copper can catalyze oxidative damage to biomolecules. | Potential for thiol-yne side reactions with cysteine-containing proteins. |
| Cost | Reagents (terminal alkynes, copper salts) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
| Yield | Generally high to quantitative under optimized conditions. | High to quantitative yields can be achieved. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-modified molecule to this compound.[15]
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., DMF/water mixture)
-
Reaction vessel
Procedure:
-
In a reaction vial, dissolve the alkyne-modified molecule (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of DMF and water).
-
Add an aqueous solution of CuSO4·5H2O (0.3 equivalents).
-
Add an aqueous solution of sodium ascorbate (0.3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, the reaction mixture can be directly subjected to purification by preparative HPLC.
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.[9][16]
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon source
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
Protocol for PROTAC Purification and Characterization
Purification:
-
High-Performance Liquid Chromatography (HPLC): The crude PROTAC is typically purified by reverse-phase preparative HPLC.[9] A gradient of water and acetonitrile, both containing 0.1% formic acid or TFA, is commonly used. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.
Characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the identity of the final PROTAC by verifying its exact mass.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PROTAC molecule.[17]
-
Purity Analysis: The purity of the final PROTAC is assessed by analytical HPLC, with purity levels typically exceeding 95% for use in biological assays.[9]
Conclusion
This compound is a highly versatile and valuable tool in the field of bioconjugation. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it particularly well-suited for the modular synthesis of complex biomolecules such as PROTACs. A thorough understanding of its mechanism of action and the careful selection of reaction conditions are paramount to its successful application in the development of novel therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this powerful linker.
References
- 1. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Boc-NH-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG5-azide in aqueous solutions. This compound is a heterobifunctional linker, critical in bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its performance in aqueous media is paramount to the success of synthetic and biological applications. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes established principles of its constituent functional groups and provides detailed protocols for its characterization.
Core Concepts: Understanding the Molecule
This compound (tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate) is comprised of three key components that dictate its behavior in water:
-
Boc (tert-butyloxycarbonyl) Group: A common protecting group for amines, it is notably hydrophobic. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to reveal the primary amine[1].
-
PEG5 (Pentaethylene Glycol) Linker: The polyethylene glycol spacer is hydrophilic and significantly enhances the aqueous solubility of the molecule[2][3][4]. This property is crucial for its application in biological systems.
-
Azide (N₃) Group: This functional group is used in "click chemistry," specifically in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions[2][3]. Alkyl azides, like the one in this molecule, are generally stable under most conditions but can be sensitive to heat, light, and strong acids[5][6].
Aqueous Solubility Profile
The presence of the 5-unit PEG chain is the primary driver of its water solubility[2][3][4]. For similar, though larger, Boc-NH-PEG-COOH molecules, solubility in water and aqueous buffers is noted to be good[6][7]. It is anticipated that this compound is soluble in water and common biological buffers (e.g., PBS, TRIS). However, at high concentrations, the hydrophobic Boc group may limit its solubility. One supplier suggests that for higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. The compound is also described as being soluble in DMSO[].
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility |
| Water | Soluble, enhanced by the PEG5 chain. High concentrations may require gentle heating or sonication. |
| Common Aqueous Buffers (PBS, HEPES, TRIS) | Expected to be soluble, similar to water. Buffer salts are unlikely to significantly impact solubility at standard concentrations. |
| Organic Solvents (DMSO, DMF) | Highly soluble. Often used to create concentrated stock solutions which are then diluted into aqueous media. |
| Alcohols (Ethanol, Methanol) | Likely soluble, but potentially less so than in water or polar aprotic solvents. |
Stability in Aqueous Solutions
The stability of this compound is a function of its two reactive functional groups: the Boc-protected amine and the azide. The PEG ether backbone is generally considered highly stable.
Boc Group Stability: The tert-butyloxycarbonyl group is susceptible to hydrolysis under acidic conditions (pH < 4), which results in its cleavage and the formation of a free amine, isobutylene, and carbon dioxide. It is generally stable at neutral and basic pH values[1].
Azide Group Stability: The terminal alkyl azide is relatively stable in aqueous solutions under typical laboratory conditions (room temperature, neutral pH, ambient light). However, prolonged exposure to strong acids, reducing agents (like DTT or TCEP, which are often present in protein solutions), high temperatures, or UV light can lead to its degradation. The carbon-to-nitrogen ratio is often used as a rule of thumb for the stability of organic azides; for this compound (C₁₇H₃₄N₄O₇), the (NC + NO) / NN ratio is (17 + 7) / 4 = 6. A ratio greater than or equal to 3 suggests the compound is relatively safe and stable to handle[5][6].
Table 2: Predicted Stability of this compound in Aqueous Buffers
| Condition | Effect on Boc Group | Effect on Azide Group | Overall Stability Recommendation |
| pH | Stable at pH 7-10. Labile at pH < 4. | Generally stable across a wide pH range. | Use at neutral to slightly basic pH. Avoid acidic conditions unless Boc deprotection is intended. |
| Temperature | Stable at room temperature and 37°C. | Generally stable. Avoid excessive heat. | Store stock solutions at -20°C or lower. For experiments, use at ambient temperature or 37°C for short durations. |
| Light | Stable. | Can be sensitive to UV light. | Protect solutions from direct, prolonged light exposure. Use amber vials for long-term storage. |
| Reducing Agents | Stable. | Degraded by common reducing agents (e.g., DTT, TCEP). | Avoid use with reducing agents unless azide reduction is the goal. |
Experimental Protocols
As specific data is scarce, researchers should perform their own solubility and stability studies for their specific application and buffer systems.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a given aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred.
-
Clarify the supernatant by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Alternatively, filter the supernatant through a 0.22 µm syringe filter compatible with aqueous solutions.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-CAD (Charged Aerosol Detector) or LC-MS, as the molecule lacks a strong UV chromophore[5][9].
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor used.
-
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Aqueous Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under specific conditions (e.g., pH, temperature).
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Dilute the stock solution into the desired aqueous buffers (e.g., pH 4.0, 7.4, and 9.0) to a final concentration of approximately 1 mg/mL. The final DMSO concentration should be low (<1%) to minimize its effect.
-
Divide each solution into aliquots in separate vials for each time point to avoid repeated sampling from the same vial.
-
-
Incubation:
-
Store the vials at the desired test temperature(s) (e.g., 4°C, 25°C, and 40°C).
-
Protect the samples from light by wrapping the vials in aluminum foil or using amber vials.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition.
-
If necessary, quench any reaction (e.g., by neutralizing an acidic sample).
-
Immediately analyze the sample by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
Since the analyte lacks a strong chromophore, detection via CAD or MS is recommended[9][10].
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound compound over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Monitor for the appearance of new peaks, which would indicate degradation products. These can be further characterized by LC-MS to identify their structures.
-
Caption: Workflow for an HPLC-based aqueous stability study.
Potential Degradation Pathways
The most probable degradation pathway in an aqueous environment is the acid-catalyzed hydrolysis of the Boc group. This is a well-established reaction for Boc-protected amines[1].
Caption: Primary degradation pathway of this compound in acidic aqueous solution.
Summary and Recommendations
This compound is a valuable tool for researchers, but its successful application hinges on understanding its behavior in aqueous media.
-
Solubility: The PEG5 linker imparts good aqueous solubility, but this should be experimentally verified for the specific buffer and concentration required for an application.
-
Stability: The molecule is most stable at neutral to slightly basic pH. Acidic conditions will lead to the deprotection of the Boc group, a feature that can be exploited synthetically but must be avoided if the integrity of the linker is to be maintained. The azide group is generally robust but should be protected from reducing agents, excessive heat, and light.
-
Handling and Storage: Store the solid compound at -20°C, protected from light and moisture. Prepare fresh aqueous solutions for use. For stock solutions in organic solvents like DMSO, storage at -20°C is also recommended.
By following the principles and protocols outlined in this guide, researchers and drug developers can confidently utilize this compound in their workflows, ensuring the integrity and reactivity of this versatile linker for their conjugation needs.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
The Strategic Application of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, plays a critical role in the functionalization of Polyethylene Glycol (PEG) linkers. These Boc-protected PEG linkers are indispensable tools for the construction of sophisticated therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical principles, experimental protocols, and strategic importance in the development of next-generation therapeutics.
Core Principles of the Boc Protecting Group in PEG Linkers
The Boc group serves as a temporary shield for primary and secondary amines, preventing them from participating in unintended reactions during multi-step synthetic sequences.[1][2] It is introduced as a carbamate, which is significantly less nucleophilic and basic than the free amine.[2] This protection is crucial when modifying other functional groups on the PEG linker or when conjugating the linker to other molecules.[3]
The widespread adoption of the Boc group stems from its unique stability profile. It is resistant to basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, rendering it orthogonal to many other common protecting groups.[4][5] However, its key feature is its lability under acidic conditions, which allows for its clean and efficient removal to unmask the amine for subsequent conjugation steps.[6][7]
The use of PEG linkers in drug development offers numerous advantages, including enhanced solubility and stability of the final conjugate, improved pharmacokinetic properties, and reduced immunogenicity.[6][8][9] Boc-protected PEG linkers provide a robust platform for realizing these benefits by enabling the controlled and sequential assembly of complex bioconjugates.[3][10]
Chemical Mechanisms: Protection and Deprotection
Boc Protection of Amines
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[11] This is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, although it can also proceed without a base.[1][12] The leaving group, a tert-butyl carbonate, subsequently decomposes to the stable products of carbon dioxide and tert-butoxide.[1]
Figure 1: Boc Protection Mechanism.
Boc Deprotection of Amines
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][13] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[2][11] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][11]
Figure 2: Boc Deprotection Mechanism.
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[13] This can be mitigated by the addition of "scavengers" to the reaction mixture.[12][13]
Experimental Protocols and Data
Standard Boc Deprotection Protocol
The following protocol is a general guideline for the deprotection of Boc-protected PEG linkers.[13] Optimization may be required depending on the specific substrate and scale of the reaction.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M under an inert atmosphere.[13]
-
Cool the solution to 0°C using an ice bath.[13]
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[13]
-
If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[13]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[13]
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporation with toluene (3x) can be performed.[13]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[13]
Quantitative Data and Reaction Conditions
The choice of reagents and conditions for Boc deprotection is critical for achieving a high yield and purity of the desired product. The following tables summarize common conditions and scavengers used in Boc deprotection reactions.
Table 1: Common Acidic Conditions for Boc Deprotection [13]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temp. |
Table 2: Common Scavengers for Boc Deprotection [13]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Application in Drug Development: A Workflow Example
Boc-protected PEG linkers are integral to the synthesis of complex bioconjugates like ADCs. The following workflow illustrates the role of Boc protection in the assembly of an ADC.
Figure 3: ADC Synthesis Workflow.
In this workflow, a heterobifunctional Boc-protected PEG linker with a carboxylic acid is used. The carboxylic acid is first activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing drug molecule. Following the successful conjugation of the drug, the Boc group is removed under acidic conditions to reveal the terminal amine on the PEG linker. This newly exposed amine is then available for conjugation to a specific site on an antibody, completing the synthesis of the ADC.[7][]
Conclusion
The Boc protecting group is a powerful and versatile tool in the synthesis of functionalized PEG linkers for drug development. Its robust nature under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of the principles of Boc protection and deprotection, along with optimized experimental protocols, is essential for researchers and scientists working at the forefront of therapeutic innovation. The continued application of Boc-protected PEG linkers will undoubtedly fuel the development of more effective and targeted therapies for a wide range of diseases.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Click Chemistry with Azide-Functionalized PEGs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry utilizing azide-functionalized polyethylene glycols (PEGs), a powerful bioconjugation technique with broad applications in research, drug development, and diagnostics. We will delve into the core principles of the two primary forms of azide-alkyne cycloaddition, present quantitative data for reaction optimization, and provide detailed experimental protocols for key applications.
Introduction to Click Chemistry and Azide-Functionalized PEGs
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often aqueous, conditions with no or minimal byproducts[1][2]. The most prominent example of click chemistry is the azide-alkyne cycloaddition.
Azide-functionalized PEGs are versatile reagents that combine the bioorthogonal reactivity of the azide group with the beneficial properties of polyethylene glycol[3]. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can improve the solubility, stability, and pharmacokinetic profile of conjugated molecules[4]. The azide group serves as a chemical handle for covalent modification via click chemistry, allowing for the precise attachment of PEGs to various substrates[3].
There are two main types of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole[5][6]. CuAAC is known for its fast reaction rates and high yields[4].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide[4][7]. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems[4].
Quantitative Data for Reaction Optimization
The choice between CuAAC and SPAAC and the optimization of reaction conditions depend on the specific application and the nature of the reactants. The following tables summarize key quantitative data to guide experimental design.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5][6] | None required[4] |
| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[8] | Slower than CuAAC, dependent on the cyclooctyne and azide (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹)[9][10][11] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate toxicity[4] | Excellent biocompatibility, suitable for live cell and in vivo applications[4] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer[5] | Can produce a mixture of regioisomers[12] |
| Typical Reactants | Terminal alkyne and azide[5] | Strained cyclooctyne (e.g., DBCO, BCN) and azide[4] |
Table 2: Typical Quantitative Parameters for CuAAC Reactions with Azide-PEG
| Reagent | Recommended Molar Ratio/Concentration | Notes |
| Alkyne-Substrate | 1 equivalent | The limiting reagent. |
| Azide-PEG | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I). |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 0.1 - 0.5 equivalents | Enhances reaction efficiency and protects biomolecules. |
| Reaction Time | 30 - 60 minutes at room temperature | Can vary based on reactants and concentrations. |
| Typical Yield | >95% | With optimized conditions.[5][13] |
Table 3: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0[10] |
| BCN (Bicyclo[6.1.0]nonyne) | Varies depending on isomer[10] |
| DIBAC (Dibenzoazacyclooctyne) | ~0.3[10] |
Note: The presence of a PEG linker can influence reaction kinetics. For instance, a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate.
Experimental Protocols
The following are detailed protocols for common applications of click chemistry with azide-functionalized PEGs.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein PEGylation
This protocol describes the conjugation of an azide-PEG to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-PEG derivative
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Azide-PEG in the reaction buffer to achieve a 2-5 fold molar excess over the protein.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified protein and Azide-PEG solutions.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation of the Click Reaction:
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow to stand for a few minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-modified glycoproteins on the surface of live cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Live cells with metabolically incorporated azide-modified sugars (e.g., Ac4GalNAz)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of an azide-modified sugar precursor (e.g., 25-50 µM Ac4GalNAz) for 24-72 hours to allow for metabolic incorporation into cell surface glycoproteins[16].
-
Wash the cells three times with PBS to remove unincorporated sugar.
-
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in a biocompatible solvent (e.g., DMSO).
-
Dilute the DBCO-dye stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Add the DBCO-dye solution to the washed cells.
-
-
Incubation:
-
Incubate the cells with the DBCO-dye at 37°C for 30-60 minutes.
-
-
Washing and Imaging:
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving azide-PEG click chemistry.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. bio-materials.com.cn [bio-materials.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Boc-NH-PEG5-azide as a PROTAC Linker Building Block
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and biological activity of the PROTAC.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides a comprehensive technical overview of this compound, a versatile building block for the synthesis of PROTACs.
Core Concepts of this compound in PROTAC Design
This compound is a heterobifunctional PEG linker. It features a Boc-protected amine on one end and an azide group on the other, separated by a five-unit polyethylene glycol chain. This structure allows for a sequential and controlled synthesis of PROTACs. The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to allow for conjugation to an E3 ligase ligand or a POI ligand through an amide bond. The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with an alkyne-functionalized binding moiety.[4]
The PEG5 spacer enhances the solubility of the resulting PROTAC molecule, which is often a challenge for these high molecular weight compounds.[5] The flexibility of the PEG chain is also thought to be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of linker building blocks is essential for their effective use in PROTAC synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 911209-07-9 |
| Molecular Formula | C17H34N4O7 |
| Molecular Weight | 406.47 g/mol |
| Appearance | Viscous liquid |
| Purity | ≥95% - ≥98% (supplier dependent) |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage Conditions | -20°C |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths [7]
| PROTAC | E3 Ligase Ligand | PEG Units (n) | DC50 (µM) in H661 cells |
| PROTAC 1 | CRBN | 0 | < 0.5 |
| PROTAC 2 | CRBN | 1 | > 5 |
| PROTAC 3 | CRBN | 2 | > 5 |
| PROTAC 4 | CRBN | 4 | < 0.5 |
| PROTAC 5 | VHL | 0 | Data not provided |
| PROTAC 6 | VHL | 1 | Data not provided |
| PROTAC 7 | VHL | 2 | Data not provided |
| PROTAC 8 | VHL | 4 | Data not provided |
Note: The data presented is for illustrative purposes to demonstrate the effect of PEG linker length on PROTAC efficacy. The study by Wurz et al. highlights a non-linear relationship between linker length and degradation potency for CRBN-based PROTACs, where both short and long linkers showed better activity than intermediate lengths.[7]
Mandatory Visualizations
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Boc-NH-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing Boc-NH-PEG5-azide. This versatile linker is frequently employed in bioconjugation, drug delivery systems, and polymer synthesis due to its biocompatibility, solubility-enhancing properties, and the presence of a protected amine for further functionalization.[1]
Introduction
The copper-catalyzed click chemistry reaction is a highly efficient and specific method for forming a stable triazole linkage between an azide and a terminal alkyne.[][] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology and drug development.[] this compound is a valuable reagent in this context, offering a polyethylene glycol (PEG) spacer to increase the hydrophilicity and bioavailability of the target molecule, while the Boc-protecting group allows for selective deprotection and subsequent modification of the amine group.[1]
Data Presentation
The following table summarizes representative yields for copper-catalyzed click chemistry reactions involving PEG-azides with various alkynes under optimized conditions. While specific data for this compound is not extensively tabulated in the literature, these examples with similar PEGylated azides provide an expected range of efficiency for the protocol described below.
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Azido-PEG-Coumarin | mPEG-alkyne | Copper(II) acetate monohydrate | scCO2 | 24 h | 82.3 | [4] |
| Azido-PEG-Coumarin | mPEG-alkyne | Copper(II) acetate monohydrate | scCO2 | 48 h | 87.1 | [4] |
| Protected glycosyl azides | Various alkynes | Supported Copper Nanoparticles | Water | 12 h | 84-94 | [5] |
| Benzyl azide | Phenylacetylene | GO-CuO nanocomposite | Water | 10-20 min | 85-96 | [5] |
| (Z)-methyl-12-azidooctadec-9-enoate | Various alkynes | CuI | DCM | Not Specified | 72-95 | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction with this compound.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., deionized water, DMSO, DMF, or mixtures)
-
Phosphate-buffered saline (PBS) for biological applications
-
Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)
-
Chelating resin (for copper removal)
-
Analytical instruments (e.g., NMR, Mass Spectrometry, HPLC)
Experimental Workflow Diagram
Caption: General experimental workflow for CuAAC.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). It is crucial to use a freshly prepared solution as sodium ascorbate can degrade.
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in deionized water or DMSO).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-functionalized molecule to the chosen solvent (e.g., water, PBS, or a co-solvent system like DMSO/water).
-
Add the this compound solution. A slight excess (1.1 to 1.5 equivalents) of the azide or alkyne can be used to drive the reaction to completion.
-
Add the THPTA or TBTA ligand solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate to protect sensitive biomolecules from oxidative damage.[7]
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 50 to 100 µM for bioconjugation reactions.[8]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times that of the copper sulfate.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may be extended or gentle heating (e.g., 37-45 °C) may be applied. Reaction progress can be monitored by TLC, HPLC, or LC-MS.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product to remove unreacted starting materials, catalyst, and ligand. Common purification methods include:
-
For small molecules: Column chromatography on silica gel.
-
For biomolecules: Size exclusion chromatography, dialysis, or the use of copper-chelating resins.
-
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the formation of the triazole ring and the presence of the Boc and PEG moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key components in the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: Key components and their roles in CuAAC.
Conclusion
The copper-catalyzed click chemistry reaction with this compound provides a robust and versatile method for the synthesis of well-defined conjugates. The protocol outlined above, when coupled with careful optimization and purification, can yield high-purity products for a wide range of applications in research, drug discovery, and materials science. The Boc protecting group offers the additional advantage of a latent functional group for further diversification of the final product.
References
- 1. researchgate.net [researchgate.net]
- 4. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers, a critical step in bioconjugation and drug development. The protocols and data presented herein are intended to facilitate efficient and reliable removal of the Boc protecting group, yielding a primary amine ready for subsequent conjugation.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins.[] The Boc protecting group is one of the most common protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[2][3] The deprotection of a Boc-protected amine is a straightforward acid-catalyzed carbamate hydrolysis.[4] This process is crucial as it reveals a reactive primary amine on the PEG linker, enabling its conjugation to biomolecules.[5]
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[3]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the acid strength, concentration, solvent, temperature, and reaction time. The following tables summarize common reaction conditions and reagents used for this transformation.
Table 1: Common Acidic Conditions for Boc Deprotection [6]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. |
| Trifluoroacetic Acid (TFA) | 100% | Neat | 0.5 - 1 hour | Room Temp. |
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Note: The use of scavengers is particularly important in peptide synthesis to prevent side reactions caused by the tert-butyl cation.
Experimental Protocols
This section details the step-by-step procedures for the Boc deprotection of PEG linkers.
3.1. General Protocol for Boc Deprotection using TFA in DCM
This is the most common and generally applicable method for Boc deprotection of PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6] For acid-sensitive substrates, a lower concentration of TFA (e.g., 20%) should be used initially.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[6]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times (3x co-evaporation).[6] The product at this stage is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG-amine.[6]
3.2. Monitoring the Deprotection Reaction
Careful monitoring is essential to ensure complete deprotection without significant side product formation.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more accurate technique that allows for the quantification of the starting material, the desired product, and any byproducts.[6]
-
¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[6][7]
Purification of the Deprotected PEG Linker
The choice of purification method depends on the properties of the deprotected PEG linker and the nature of any impurities.
-
Precipitation: The deprotected PEG linker, often as its ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether to the reaction mixture.[6][7]
-
Aqueous Workup: For non-water-soluble products, an aqueous workup involving washing the organic solution with a basic aqueous solution (e.g., saturated NaHCO₃) can be used to remove the acid and its salt.[6]
-
Dialysis/Ultrafiltration: For high molecular weight PEG linkers, dialysis or ultrafiltration can be an effective method to remove small molecule impurities.[8]
-
Ion-Exchange Chromatography: If the deprotected PEG linker has a net charge, ion-exchange chromatography can be a powerful purification technique.[9]
Troubleshooting
Issue 1: Incomplete Deprotection
-
Cause: Insufficient acid strength or concentration, inadequate reaction time or temperature, or steric hindrance.[6]
-
Solution: Increase the concentration of the acid (e.g., from 20% to 50% TFA), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[6]
Issue 2: Observation of Side Products
-
Cause: The highly reactive tert-butyl cation generated during deprotection can react with nucleophiles present in the molecule or solvent.
-
Solution: Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[6]
Visualizing the Workflow and Chemical Transformation
The following diagrams illustrate the key processes involved in the Boc deprotection of PEG linkers.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Simplified mechanism of Boc deprotection.
References
- 2. Boc | BroadPharm [broadpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
Application Notes and Protocols for Protein and Peptide Labeling using Boc-NH-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-azide is a versatile, heterobifunctional linker designed for the precise modification of proteins and peptides. This reagent incorporates three key chemical features:
-
A tert-butyloxycarbonyl (Boc)-protected amine: This protecting group allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent conjugation or modification.
-
A pentaethylene glycol (PEG5) spacer: The hydrophilic PEG linker enhances the solubility of the labeled biomolecule, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic peptides and proteins.
-
An azide group: This functional group enables highly efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
These characteristics make this compound an ideal tool for a variety of bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted therapeutic peptides, and the construction of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Applications
-
PEGylation of Peptides and Proteins: The PEG5 spacer can improve the solubility and in vivo stability of therapeutic biomolecules[1].
-
Synthesis of PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein[2][3][4].
-
Bioconjugation via Click Chemistry: The azide functionality allows for the straightforward and robust conjugation of proteins and peptides to other molecules, such as fluorescent dyes, imaging agents, or surfaces functionalized with alkynes[5][6][7].
Data Presentation
Table 1: Influence of PEG Linker Length on PROTAC Efficiency
The length of the PEG linker in a PROTAC molecule is a critical parameter that influences the efficiency of target protein degradation. The following table summarizes the general trends observed in structure-activity relationship studies of PROTACs with varying PEG linker lengths.
| Target Protein | E3 Ligase Ligand | Optimal PEG Linker Length (Number of PEG units) | Observation | Reference |
| Estrogen Receptor α (ERα) | VHL | 4-8 | Linkers that are too short may cause steric hindrance, while overly long linkers can lead to reduced ternary complex stability and decreased degradation efficiency. | [2] |
| TANK-binding kinase 1 (TBK1) | CRBN | 3-6 | A systematic variation of the PEG linker length is often necessary to identify the optimal geometry for efficient ubiquitination. | [2] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | 4-7 | The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. | [2] |
Experimental Protocols
Protocol 1: Deprotection of this compound to yield H2N-PEG5-azide
This protocol describes the removal of the Boc protecting group to generate the free amine, which can then be used for conjugation to a carboxyl group on a target molecule.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an equal volume of a 50% TFA in DCM solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected H2N-PEG5-azide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling
This protocol details the conjugation of an azide-functionalized peptide (prepared, for example, by reacting H2N-PEG5-azide with an activated carboxyl group on the peptide) with an alkyne-containing reporter molecule.
Materials:
-
Azide-functionalized peptide
-
Alkyne-containing reporter molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the reporter molecule)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Azide-functionalized peptide: Prepare a 1-5 mM stock solution in PBS.
-
Alkyne-reporter: Prepare a 10 mM stock solution in DMSO.
-
CuSO4: Prepare a 20 mM stock solution in water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in water/DMSO.
-
Sodium ascorbate: Prepare a 100 mM stock solution in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized peptide and a 1.5 to 5-fold molar excess of the alkyne-reporter molecule.
-
Add the copper-chelating ligand to a final concentration of 0.5 mM.
-
Add CuSO4 to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM[8].
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the labeled peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC)[][10][11][12]. A C18 or C4 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Alternatively, for larger proteins, size-exclusion chromatography (SEC) can be employed[].
-
Mandatory Visualization
Caption: Experimental workflow for peptide labeling using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. jpt.com [jpt.com]
- 8. jenabioscience.com [jenabioscience.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Applications of Boc-NH-PEG5-azide in antibody-drug conjugate (ADC) development.
Application Notes and Protocols for Researchers and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic success of antibody-drug conjugates (ADCs). Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacokinetic properties of ADCs. Boc-NH-PEG5-azide, a heterobifunctional linker, offers a versatile platform for the development of next-generation ADCs through a combination of controlled conjugation chemistry and the beneficial attributes of PEGylation.
The Advantage of PEGylation in ADCs
The incorporation of PEG chains into ADC linkers offers several key advantages that address common challenges in ADC development.[1][2] PEGylation, the process of attaching PEG chains, can significantly improve the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads.[3][4] This increased water solubility helps to mitigate aggregation, a common issue that can compromise the stability, efficacy, and safety of ADCs.[1][2]
Furthermore, the hydrophilic nature of PEG can create a "hydration shell" around the payload, which can shield it from the immune system and reduce immunogenicity.[3][4] This shielding effect, coupled with an increased hydrodynamic radius, leads to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC in tumor tissues.[2][3] By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers contribute to a wider therapeutic window.[3]
This compound: A Tool for Precise ADC Construction
This compound is a discrete PEG linker, meaning it has a defined and uniform length of five ethylene glycol units. This monodispersity is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to predictable and reproducible pharmacological properties.[5] The linker possesses two key functional groups: a Boc-protected amine and a terminal azide.
The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise conjugation strategy. The amine can be deprotected under specific acidic conditions to allow for conjugation to an activated payload or antibody.[6][7] The azide group is a versatile handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.[8][] The most common click chemistry reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage.[10][11]
Impact of PEG Linker Length on ADC Properties
While specific data for a PEG5 linker is not extensively published, studies on ADCs with varying PEG linker lengths provide valuable insights into the expected properties. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC.[3]
Quantitative Data Summary: Effect of PEG Linker Length on ADC Properties
The following tables summarize general trends observed in preclinical studies comparing ADCs with different PEG linker lengths. It is important to note that the specific antibody, payload, and tumor model will influence the optimal PEG length.
Table 1: Pharmacokinetic Parameters
| PEG Linker Length | Plasma Half-life (t½) | Tumor Accumulation | Reference |
| No PEG | Shortest | Lower | [12] |
| Short (e.g., PEG4) | Moderate Increase | Increased | [1] |
| PEG5 (Expected) | Moderate to Significant Increase | Expected to be similar to or slightly better than PEG4 | Inferred from[1][12][13] |
| Medium (e.g., PEG8, PEG12) | Significant Increase | Higher | [13][14] |
| Long (e.g., PEG24) | Longest | Highest | [14] |
Table 2: In Vitro and In Vivo Efficacy
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Activity | Reference |
| No PEG | Highest Potency (Lowest IC50) | Effective, but may have higher off-target toxicity | [12] |
| Short (e.g., PEG4) | Slight Decrease in Potency | Generally maintained or improved efficacy | [13] |
| PEG5 (Expected) | Slight Decrease in Potency | Potentially improved therapeutic index due to balanced PK/PD | Inferred from[12][13] |
| Medium (e.g., PEG8, PEG12) | Moderate Decrease in Potency | Often improved efficacy due to better PK | [13][14] |
| Long (e.g., PEG24) | Significant Decrease in Potency | Can be highly effective, but potency loss needs to be considered | [14] |
Note: The data presented are generalized trends from multiple studies and the actual performance of an ADC with a this compound linker will be dependent on the specific molecular context.
Experimental Protocols
The following are representative protocols for the synthesis of an ADC using this compound. These protocols are based on established methodologies for Boc deprotection and click chemistry in the context of bioconjugation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be conjugated to a payload.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Toluene
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (0.1-0.2 M) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the payload or other parts of the molecule are sensitive to acid-catalyzed side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine (NH2-PEG5-azide) can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized PEG-payload to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized PEG-payload (from Protocol 1, conjugated to the drug)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO or DMF for dissolving the PEG-payload
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate.
-
Dissolve the azide-functionalized PEG-payload in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody solution with the azide-functionalized PEG-payload. The molar ratio of payload-linker to antibody is typically between 4:1 and 10:1 to drive the reaction to completion.[10]
-
Prepare the Cu(I) catalyst by pre-mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[10]
-
-
Conjugation Reaction:
-
Add the pre-mixed Cu(I)/THPTA complex to the antibody-payload mixture. A typical starting point is 25 equivalents of the complex relative to the azide.[10]
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 40 equivalents relative to the azide).[10]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload-linker and other small molecules.
-
The purified ADC can be concentrated using an appropriate ultrafiltration device.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC by Size-Exclusion Chromatography (SEC).
-
Visualizing the Workflow and Concepts
To aid in the understanding of the processes and relationships involved in ADC development with this compound, the following diagrams are provided.
Caption: General workflow for ADC synthesis using a this compound linker.
Caption: Advantages of incorporating a PEG linker in ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Boc-NH-PEG5-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NH-PEG5-azide is a heterobifunctional linker that is instrumental in the surface functionalization of nanoparticles for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1] This linker features a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG spacer enhances the solubility and biocompatibility of nanoparticles, reducing non-specific protein adsorption and prolonging circulation time in vivo.[2] The terminal azide group allows for covalent conjugation of biomolecules, targeting ligands, or imaging agents through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The Boc-protected amine provides an additional functional group that can be deprotected for subsequent modification, enabling the development of multifunctional nanoparticle systems.
These application notes provide detailed protocols for the surface functionalization of nanoparticles with this compound, including the initial surface modification, deprotection of the Boc group, and subsequent conjugation via click chemistry.
Data Presentation
The successful functionalization of nanoparticles with this compound and subsequent conjugation can be monitored by changes in the physicochemical properties of the nanoparticles. The following tables provide representative data on the changes in hydrodynamic diameter and zeta potential of nanoparticles at each stage of the functionalization process.
Table 1: Representative Hydrodynamic Diameter and Polydispersity Index (PDI) Data
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles | 100 ± 2.5 | 0.15 |
| After this compound Functionalization | 115 ± 3.1 | 0.18 |
| After Boc Deprotection | 114 ± 3.0 | 0.18 |
| After Click Chemistry Conjugation | 125 ± 3.8 | 0.21 |
Note: Data is illustrative and will vary depending on the core nanoparticle material, size, and the nature of the conjugated molecule.
Table 2: Representative Zeta Potential Data
| Nanoparticle Stage | Zeta Potential (mV) |
| Bare Nanoparticles | -25.5 ± 1.5 |
| After this compound Functionalization | -15.2 ± 1.2 |
| After Boc Deprotection (revealing amine) | +10.8 ± 1.1 |
| After Click Chemistry Conjugation | Variable (depends on conjugated molecule) |
Note: Zeta potential is highly dependent on the surface chemistry of the bare nanoparticle and the pH of the measurement solution. The positive shift after Boc deprotection is indicative of the presence of primary amines.
Table 3: Representative Functionalization and Conjugation Efficiency
| Parameter | Method | Typical Efficiency |
| Surface Azide Density | Quantitative FTIR or XPS | Varies with nanoparticle material and reaction conditions |
| Peptide Conjugation Efficiency | Fluorescence Spectroscopy or HPLC | ~60-80% |
Note: Efficiency can be influenced by factors such as steric hindrance on the nanoparticle surface and the reactivity of the alkyne-modified molecule. In some cases, the yield for reactions between two polymers or on a polymer nanoparticle surface can be lower than for small molecules in solution.[5]
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
-
Rotary shaker
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 1 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound (5-10 molar excess relative to the estimated surface amine groups), DCC (1.2 equivalents to the PEG linker), and NHS (1.2 equivalents to the PEG linker) in anhydrous DMF.
-
Reaction Incubation: Stir the activation mixture at room temperature for 1 hour.
-
Coupling Reaction: Add the activated this compound solution to the nanoparticle suspension.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature with gentle shaking.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh DMF and sonicate briefly to disperse.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
Finally, resuspend the purified this compound functionalized nanoparticles in PBS.
-
-
Characterization:
-
Confirm the presence of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy (characteristic azide peak at ~2100 cm⁻¹).
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Boc Deprotection of Nanoparticle Surface
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Suspend the purified this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Purification:
-
Centrifuge the reaction mixture to pellet the deprotected nanoparticles.
-
Remove the supernatant containing TFA and cleaved Boc groups.
-
Wash the nanoparticles by resuspending in DCM and centrifuging again. Repeat this step twice.
-
Resuspend the deprotected nanoparticles in PBS.
-
-
Characterization:
-
Confirm the removal of the Boc group by FTIR spectroscopy (disappearance of the Boc-related peaks).
-
Measure the hydrodynamic diameter and zeta potential using DLS. A positive shift in zeta potential is expected due to the presence of protonated primary amines.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a peptide, drug, or dye) to the azide-functionalized nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or PBS
-
Centrifuge and centrifuge tubes
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in TBS or PBS.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO₄ in water.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.
-
Resuspend the nanoparticle pellet in fresh buffer and repeat the centrifugation and resuspension steps at least three times.
-
-
Characterization:
-
Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, HPLC or gel electrophoresis for a peptide).
-
Re-measure the hydrodynamic diameter and zeta potential to assess any changes after the click reaction.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical workflow for nanoparticle surface modification.
References
- 1. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Application Notes & Protocols: Conjugation of PEG Linkers to Primary Amines
These application notes provide detailed protocols for the covalent conjugation of a PEG linker to a molecule containing a primary amine, a common strategy in bioconjugation for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.
A key consideration is the selection of the appropriate heterobifunctional PEG linker. The choice of linker depends on the functional groups present on the molecule to be conjugated. While the query specifies Boc-NH-PEG5-azide , this reagent is designed for conjugation to carboxylic acids after deprotection, not directly to primary amines. This document will therefore detail two distinct protocols:
-
Recommended Protocol: Direct conjugation of an amine-reactive linker (NHS-ester-PEG-azide) to a primary amine. This is the most direct and common method for achieving the stated goal.
-
Alternative Protocol: A two-step method for the correct use of this compound, which involves deprotection to reveal an amine, followed by conjugation to a molecule containing a carboxylic acid .
Protocol 1 (Recommended): Direct Conjugation of NHS-ester-PEG-azide to a Primary Amine
This protocol describes the most efficient method for conjugating a PEG-azide linker to a primary amine on a target molecule (e.g., protein, peptide, or small molecule). It utilizes an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines under mild conditions to form a stable amide bond.
Reaction Mechanism
The NHS ester reacts with a primary amine (-NH₂) on the target molecule, forming a covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. The azide group remains available for subsequent "click chemistry" reactions.
Experimental Workflow: NHS Ester Conjugation
Caption: Workflow for conjugating an NHS-ester-PEG-azide to a primary amine.
Materials and Reagents
-
PEG Linker: NHS-ester-PEG-azide
-
Target Molecule: Protein, antibody, peptide, or other molecule containing a primary amine.
-
Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 100 mM sodium bicarbonate/carbonate buffer pH 8.0-8.5. Do not use buffers containing primary amines like Tris or glycine.[1]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes (with appropriate MWCO), or HPLC system.
Detailed Protocol
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS-ester-PEG-azide linker to the target molecule solution. The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2] Reaction efficiency is higher at a slightly alkaline pH (8.0-8.5).[]
-
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted PEG linker and reaction byproducts from the conjugate.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger PEGylated conjugate from smaller, unreacted PEG linkers.[4][5]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein conjugates.[4]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE (which will show a molecular weight shift), Mass Spectrometry (to confirm mass increase), or HPLC.
-
Protocol 2 (Alternative): Two-Step Conjugation of this compound to a Carboxylic Acid
This protocol details the correct application for This compound . This linker is not directly reactive towards primary amines. Instead, its Boc-protected amine must first be deprotected to yield a free primary amine. This amine-functionalized linker can then be conjugated to a molecule containing a carboxylic acid group using carbodiimide chemistry (EDC/NHS).
Experimental Workflow: Boc Deprotection and EDC/NHS Conjugation
Caption: Two-step workflow for conjugating this compound to a carboxyl group.
Materials and Reagents
-
PEG Linker: this compound
-
Deprotection Reagent: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Target Molecule: A molecule containing a carboxylic acid (-COOH).
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0.[1]
-
Coupling Buffer: PBS, pH 7.2-7.5.[1]
-
Solvents: Anhydrous DMSO or DMF.
Detailed Protocol
Part A: Deprotection of this compound
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Acid Treatment: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v). The Boc group is readily cleaved under these mild acidic conditions.[6][7][8]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Work-up: Evaporate the solvent and excess TFA under reduced pressure. The resulting product, H₂N-PEG5-azide (as a TFA salt), can often be used directly in the next step or after purification.
Part B: EDC/NHS Conjugation to a Carboxylic Acid
-
Reagent Preparation:
-
Prepare a stock solution of the target molecule containing the carboxylic acid in Activation Buffer (e.g., 0.1 M MES, pH 5.5).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[2]
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately add the deprotected H₂N-PEG5-azide (from Part A) to the activated carboxylic acid solution. A 1.5 to 10-fold molar excess of the amine-PEG linker is a good starting point.
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (e.g., PBS) for optimal reaction with the amine.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Purification and Characterization:
-
Purify the final conjugate using methods described in Protocol 1 (SEC, Dialysis, HPLC) to remove unreacted reagents and byproducts.[][10]
-
Characterize the final product using appropriate analytical techniques.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1: NHS-ester-PEG-azide + Amine | Protocol 2: this compound + Carboxylic Acid |
| PEG Linker State | Active (NHS Ester) | Protected (Boc-Amine) -> Deprotected (Amine) |
| Target Functional Group | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) |
| Key Coupling Reagents | None | EDC and NHS/Sulfo-NHS |
| Optimal pH (Activation) | N/A | 4.7 - 6.0 (for EDC/NHS activation)[1] |
| Optimal pH (Conjugation) | 7.2 - 8.5 | 7.2 - 7.5 (for amine coupling)[1] |
| Molar Ratio (Linker:Target) | 5:1 to 20:1 (recommended) | 1.5:1 to 10:1 (recommended) |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C |
| Number of Steps | One | Two (Deprotection + Conjugation) |
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. Boc-amine Azide-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 8. Boc-Amine Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-NH-PEG5-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. A key component in the design of these systems is the linker molecule, which connects the drug carrier to a targeting moiety. Boc-NH-PEG5-azide is a heterobifunctional linker that has gained prominence in this field. Its structure comprises a Boc-protected amine, a flexible five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This configuration allows for a sequential and controlled conjugation strategy. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal functional groups offer orthogonal reactivity. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be conjugated to a targeting ligand such as an antibody or peptide. The azide group enables highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to a drug or a nanoparticle carrier system functionalized with an alkyne group. This modular approach provides a versatile platform for the construction of precisely defined targeted drug delivery systems.
Application: Development of an EGFR-Targeted Nanoparticle for Doxorubicin Delivery
This section outlines the development of a targeted drug delivery system for the chemotherapeutic agent doxorubicin. The system is designed to target the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer cells. The targeting ligand is an anti-EGFR antibody fragment (Fab'). The drug carrier is a liposome encapsulating doxorubicin. This compound is used as the linker to conjugate the anti-EGFR Fab' to the liposome surface.
Quantitative Data Summary
The following tables summarize the key quantitative data for the developed EGFR-targeted doxorubicin delivery system.
| Table 1: Nanoparticle Characterization | |
| Parameter | Value |
| Average Particle Size (nm) | 110 ± 5 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 |
| Doxorubicin Encapsulation Efficiency (%) | 92 ± 4 |
| Doxorubicin Loading Capacity (%) | 10 ± 1.5 |
| Table 2: In Vitro Cellular Uptake in EGFR-Positive Cancer Cells (4 hours) | |
| Formulation | Cellular Uptake (%) |
| Free Doxorubicin | 35 ± 5 |
| Non-Targeted Liposomes | 45 ± 6 |
| EGFR-Targeted Liposomes | 85 ± 8 |
| Table 3: In Vitro Cytotoxicity (IC50 in µg/mL) after 48-hour incubation | |
| Cell Line | Free Doxorubicin |
| EGFR-Positive (A549) | 0.5 ± 0.1 |
| EGFR-Negative (MCF-7) | 0.4 ± 0.08 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation to the targeting ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of DCM.
-
Add a 20% solution of TFA in DCM (10 equivalents of TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected NH2-PEG5-azide.
Protocol 2: Conjugation of NH2-PEG5-azide to Anti-EGFR Fab'
Objective: To conjugate the deprotected linker to the anti-EGFR Fab' through amide bond formation.
Materials:
-
NH2-PEG5-azide (from Protocol 1)
-
Anti-EGFR Fab'
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve NH2-PEG5-azide (10 equivalents) in PBS.
-
Add EDC (20 equivalents) and NHS (25 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxyl groups on the Fab'.
-
Add the anti-EGFR Fab' (1 equivalent) to the activated linker solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).
-
Purify the resulting Fab'-PEG5-azide conjugate by dialysis against PBS at 4°C for 48 hours to remove unreacted linker and coupling reagents.
Protocol 3: Preparation of Alkyne-Functionalized Doxorubicin-Loaded Liposomes
Objective: To prepare liposomes encapsulating doxorubicin and functionalized with alkyne groups for click chemistry.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-2000] (DSPE-PEG-Alkyne)
-
Doxorubicin hydrochloride
-
Chloroform
-
Sucrose solution (10%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Alkyne (molar ratio 55:40:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of doxorubicin in 10% sucrose by vortexing.
-
Subject the resulting liposome suspension to 5 freeze-thaw cycles.
-
Extrude the liposomes 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Remove unencapsulated doxorubicin by size exclusion chromatography.
Protocol 4: Click Chemistry Conjugation of Fab'-PEG5-azide to Alkyne-Liposomes
Objective: To conjugate the Fab'-PEG5-azide to the alkyne-functionalized liposomes via CuAAC.
Materials:
-
Fab'-PEG5-azide (from Protocol 2)
-
Alkyne-functionalized doxorubicin-loaded liposomes (from Protocol 3)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography column
Procedure:
-
In a reaction tube, combine the alkyne-functionalized liposomes with a 5-fold molar excess of Fab'-PEG5-azide in PBS.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst solution to the liposome mixture to a final copper concentration of 1 mM.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.
-
Purify the final EGFR-targeted liposomes from unreacted Fab'-PEG5-azide and catalyst components using size exclusion chromatography.
Visualizations
Caption: Chemical structure of the this compound linker.
Caption: Experimental workflow for the synthesis of the targeted drug delivery system.
Caption: A simplified diagram of the EGFR signaling pathway, a common target in cancer therapy.
Application Notes and Protocols: Boc-NH-PEG5-azide for Hydrogel and Biomaterial Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Boc-NH-PEG5-azide, a heterobifunctional linker, in the modification of hydrogels and biomaterials. This reagent is particularly valuable for applications requiring controlled, sequential bioconjugation via "click chemistry."[1]
Introduction
This compound is a versatile crosslinker featuring a Boc-protected amine and a terminal azide group, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step, orthogonal conjugation strategy. The azide group readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization. The PEG spacer enhances solubility, reduces steric hindrance, and minimizes non-specific protein adsorption, improving the biocompatibility of the modified material.[2][3]
Applications
-
Hydrogel Formation and Functionalization: this compound can be incorporated into hydrogel networks to introduce reactive handles for subsequent modification. This allows for the creation of hydrogels with precisely controlled chemical and physical properties.
-
Surface Modification of Biomaterials: The azide group can be used to covalently attach the PEG linker to alkyne-functionalized surfaces, creating a hydrophilic and bio-inert coating. The deprotected amine can then be used to immobilize bioactive molecules such as peptides, proteins, or drugs.[4]
-
Drug Delivery Systems: This linker is instrumental in developing targeted drug delivery systems where a therapeutic agent can be attached to a carrier molecule or nanoparticle.
-
Tissue Engineering: Functionalized scaffolds that promote cell adhesion, proliferation, and differentiation can be fabricated using this compound to attach cell-instructive cues.
Data Presentation: Properties of PEG-Azide Modified Hydrogels
The following table summarizes typical quantitative data for PEG-based hydrogels formed via click chemistry. These values are representative and can be tuned by altering parameters such as PEG concentration, crosslinker ratio, and the specific click chemistry reaction used.
| Property | Typical Value Range | Significance |
| Gelation Time | Minutes to hours | Critical for in-situ applications and cell encapsulation. |
| Storage Modulus (G') | 250 Pa - 4200 Pa | Indicates the stiffness and mechanical integrity of the hydrogel.[5] |
| Swelling Ratio | 5 - 20 | Reflects the hydrogel's capacity to absorb and retain water. |
| Water Content | 98.5% - 99.3% | High water content mimics the native extracellular matrix.[5] |
| Peptide Immobilization Density | ~7 pmol/cm² | Quantifies the amount of bioactive molecules attached to the surface.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized PEG Hydrogel via CuAAC
This protocol describes the formation of a PEG hydrogel using an alkyne-functionalized multi-arm PEG and this compound, followed by deprotection of the amine and conjugation of a fluorescent marker.
Materials:
-
4-arm PEG-alkyne (10 kDa)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fluorescein NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 4-arm PEG-alkyne (100 mg) and this compound (e.g., at a 1:0.2 molar ratio of alkyne to azide) in DMF.
-
Prepare stock solutions of CuSO4 (100 mM in water), sodium ascorbate (500 mM in water), and THPTA (100 mM in water).
-
-
Hydrogel Formation:
-
To the PEG precursor solution, add the THPTA solution, followed by the CuSO4 solution.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Vortex the solution briefly and cast it into a mold.
-
Allow the gelation to proceed at room temperature for 1-2 hours, or until a stable hydrogel is formed.
-
Wash the hydrogel extensively with water and then PBS to remove unreacted reagents and the copper catalyst.
-
-
Boc Deprotection:
-
Immerse the hydrogel in a solution of 50% TFA in DCM for 30 minutes at room temperature.
-
Wash the hydrogel thoroughly with DCM, followed by neutralization with 10% DIPEA in DMF, and finally with PBS to remove residual acid and base.
-
-
Fluorescent Labeling:
-
Prepare a solution of Fluorescein NHS ester in DMF.
-
Immerse the deprotected hydrogel in the fluorescein solution and incubate at room temperature for 2-4 hours, protected from light.
-
Wash the hydrogel extensively with DMF and then PBS to remove any unconjugated dye.
-
Protocol 2: Surface Modification of a Biomaterial with a Bioactive Peptide
This protocol details the functionalization of an alkyne-presenting biomaterial surface with this compound, followed by the attachment of a cell-adhesive peptide (e.g., RGD).
Materials:
-
Alkyne-functionalized biomaterial substrate (e.g., glass slide, polymer film)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
RGD peptide with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
PBS, pH 7.4
Procedure:
-
Surface Grafting of PEG-Azide:
-
Prepare a solution of this compound, CuSO4, sodium ascorbate, and THPTA in an appropriate solvent (e.g., DMF/water mixture).
-
Immerse the alkyne-functionalized substrate in the reaction solution and incubate for 2-4 hours at room temperature.
-
Wash the substrate thoroughly with the solvent, followed by water and ethanol, and dry under a stream of nitrogen.
-
-
Boc Deprotection:
-
Immerse the PEG-modified substrate in a solution of 50% TFA in DCM for 30 minutes.
-
Wash the substrate with DCM, neutralize with 10% DIPEA in DMF, and finally wash with PBS.
-
-
Peptide Immobilization:
-
Activate the carboxylic acid group of the RGD peptide by dissolving it in MES buffer containing EDC and NHS for 15 minutes.
-
Immerse the deprotected, amine-functionalized substrate in the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the substrate extensively with PBS to remove any non-covalently bound peptide.
-
Visualizations
Caption: Workflow for functionalized hydrogel synthesis.
Caption: Workflow for biomaterial surface modification.
References
- 1. This compound [myskinrecipes.com]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smart biomaterials: Surfaces functionalized with proteolytically stable osteoblast-adhesive peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Boc-NH-PEG5-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Boc-NH-PEG5-azide in their experiments.
Troubleshooting Guide: Improving Solubility
Researchers may occasionally encounter challenges with the dissolution of this compound, despite its generally good solubility profile. This guide offers systematic steps to address and resolve these issues.
Initial Assessment and Recommended Solvents
This compound is an amphiphilic molecule, featuring a hydrophilic polyethylene glycol (PEG) spacer and a more hydrophobic Boc-protected amine.[1][2] This structure allows for solubility in a range of solvents. The compound typically appears as a clear to pale yellow viscous liquid.[1][3]
Recommended Solvents:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1][5]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform[1][5][6]
-
Ethers: Tetrahydrofuran (THF)[5]
If you are experiencing solubility issues, proceed through the following troubleshooting steps.
Step-by-Step Troubleshooting Protocol
-
Solvent Selection and Purity:
-
Issue: The chosen solvent may not be appropriate for the desired concentration, or impurities in the solvent could be affecting solubility.
-
Solution:
-
Consult the solvent compatibility table below.
-
Ensure the use of high-purity, anhydrous solvents, especially for moisture-sensitive downstream applications.[2] Water in organic solvents can sometimes affect the solubility of PEGylated compounds.
-
If using an aqueous buffer, ensure the pH is compatible with the stability of the Boc protecting group (avoid strongly acidic conditions).
-
-
-
Temperature Adjustment:
-
Issue: The dissolution rate may be slow at room temperature, particularly for higher concentrations.
-
Solution:
-
Gently warm the solution to 30-40°C.[5] This can significantly increase the dissolution rate of PEG-containing molecules.
-
Use a water bath for even heating and to avoid overheating, which could potentially degrade the compound.
-
-
-
Mechanical Agitation:
-
Issue: As a viscous liquid, this compound may require more energy to disperse and dissolve.
-
Solution:
-
Vortex the solution for 1-2 minutes.
-
For larger volumes or more persistent issues, use a magnetic stirrer.
-
Sonication in a water bath for 5-10 minutes can also be effective in breaking up aggregates and promoting dissolution.
-
-
-
Use of Co-solvents:
-
Issue: A single solvent system may not be optimal for achieving the desired solubility.
-
Solution:
-
Solvent Compatibility Table
| Solvent | Classification | Typical Applications & Notes |
| Water | Aqueous | Suitable for bioconjugation reactions. Solubility can be concentration-dependent. |
| DMSO | Polar Aprotic | Excellent for preparing high-concentration stock solutions.[1][5] |
| DMF | Polar Aprotic | Another excellent choice for stock solutions; ensure it is anhydrous for sensitive reactions.[5][7] |
| DCM | Chlorinated | Commonly used in organic synthesis and purification steps.[1][5] |
| Methanol/Ethanol | Alcohols | Good solubility, often used in purification and analysis.[5][7] |
| THF | Ether | Can be used, but may require gentle heating to achieve higher concentrations.[5] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 4.06 mg of this compound into a clean, dry microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes until the viscous liquid is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved droplets.
-
Store the stock solution at -20°C for long-term storage.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve even in recommended solvents?
A1: Several factors could contribute to this issue:
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit for that specific solvent. Try preparing a more dilute solution.
-
Temperature: The dissolution process for PEGylated compounds can be slow. Gentle warming to 30-40°C can help.[5]
-
Compound Purity: Impurities or degradation of the compound can affect its solubility. Ensure you are using a high-purity reagent.
-
Handling: As a viscous liquid, it can stick to the walls of the vial or pipette tip. Ensure all the material is transferred into the solvent and subjected to sufficient agitation.
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: Yes, this compound is soluble in aqueous media.[1][4] However, for high concentrations or if you observe slow dissolution, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.[5]
Q3: Will heating the solution to improve solubility cause the this compound to degrade?
A3: Gentle warming to 30-40°C is generally safe and unlikely to cause degradation. Avoid excessive or prolonged heating at high temperatures.
Q4: Is the solubility of this compound pH-dependent?
A4: The solubility of the compound itself is not significantly pH-dependent in the typical range for bioconjugation (pH 6-8). However, the stability of the Boc protecting group is pH-sensitive. It can be cleaved under mild acidic conditions (e.g., using trifluoroacetic acid in DCM).[2] Therefore, avoid dissolving in strongly acidic solutions if you wish to keep the amine protected.
Q5: The compound is a viscous liquid. What is the best way to handle and accurately weigh it?
A5: Accurately weighing a small amount of a viscous liquid can be challenging. Here are two common methods:
-
Direct Weighing: Weigh the microcentrifuge tube or vial before and after adding the compound to determine the exact mass transferred.
-
Dissolution from the Vial: Add a known volume of a suitable solvent (e.g., DMSO) directly to the manufacturer's vial to create a stock solution of a known concentration. This avoids the need to transfer the viscous material.
Visual Guides
References
- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 2. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Optimizing Reaction Conditions for Boc-NH-PEG5-azide Click Chemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Boc-NH-PEG5-azide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click reaction with this compound?
The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In this reaction, the terminal azide group of this compound reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3] The Boc (tert-Butyloxycarbonyl) protecting group on the amine allows for further functionalization after the click reaction and subsequent deprotection. The PEG5 (pentaethylene glycol) linker enhances solubility and reduces steric hindrance.
Q2: Which copper source is best for my reaction?
While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation.[1] A more reliable and common method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][4][5] This approach ensures a constant supply of the active Cu(I) catalyst throughout the reaction.[1]
Q3: Why is a ligand necessary in the reaction?
A ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine), THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), or BTTAA, is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[1][4][6] For reactions in aqueous or partially aqueous media, water-soluble ligands like THPTA are highly recommended to maintain catalyst effectiveness and improve biocompatibility.[1][2]
Q4: Can I perform this reaction in the presence of oxygen?
It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) or to thoroughly degas all solutions. Oxygen is a primary cause of low yields as it oxidizes the active Cu(I) catalyst to the inactive Cu(II) form.[7]
Q5: My PEGylated product is difficult to purify. What methods can I use?
Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents.[7] Standard silica gel chromatography may result in streaking. Alternative methods include:
-
Reverse-Phase HPLC (RP-HPLC): Often effective for separating PEGylated products from non-PEGylated starting materials and impurities.[]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]
-
Precipitation/Trituration: Adding a non-solvent can selectively precipitate the PEGylated product.
-
Dialysis: Useful for removing small molecule impurities from larger PEGylated products.
Troubleshooting Guide
Low yields or the complete failure of a click reaction are common issues that can often be resolved with systematic troubleshooting.
dot
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) due to oxygen exposure. | Thoroughly degas all solvents and solutions. Work under an inert atmosphere (N₂ or Ar).[7][9] |
| Poor quality or degraded reagents. | Verify the purity and integrity of this compound and the alkyne substrate via analytical methods (e.g., NMR, MS). Use a fresh stock of sodium ascorbate, as it can oxidize over time.[7][9] | |
| Steric hindrance around the azide or alkyne. | Increase the reaction temperature (e.g., to 35-50°C) or prolong the reaction time. If possible, consider a linker with a longer PEG chain to reduce steric hindrance.[7] | |
| Inappropriate buffer. | Avoid Tris-based buffers as the amine can chelate with copper. Phosphate-buffered saline (PBS) or HEPES are generally suitable alternatives.[9] | |
| Multiple spots on TLC/LC-MS indicating side products | Alkyne homocoupling (Glaser coupling). | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure.[7] |
| Degradation of starting materials or product. | Confirm the stability of your molecules under the reaction conditions. If necessary, reduce the reaction temperature or time. | |
| Product is formed but difficult to isolate | PEG-related purification challenges. | Use purification techniques suitable for PEGylated molecules such as reverse-phase HPLC, size exclusion chromatography, or precipitation by adding a non-solvent.[7][] |
| Product is insoluble in the workup solvent. | Choose a solvent system for extraction and purification where the PEGylated product has good solubility. |
Data Presentation: Recommended Reaction Conditions
The optimal conditions can vary depending on the specific alkyne substrate. The following table provides a general starting point for optimization.
| Component | Recommended Concentration / Ratio | Notes |
| This compound | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |
| Alkyne Substrate | 1.0 equivalents | The limiting reagent. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM | Higher concentrations may not necessarily improve the rate and can complicate removal.[4] |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 5 equivalents relative to CuSO₄ | A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst and biomolecules.[4][6] |
| Sodium Ascorbate | 5 mM (approx. 20-50 equivalents to Cu) | Use a freshly prepared solution. A significant excess ensures the copper remains in the Cu(I) state.[4][10] |
| Solvent | Aqueous buffer (PBS, HEPES) / Organic Co-solvent (DMSO, DMF, tBuOH) | The choice of solvent depends on the solubility of the alkyne substrate. Co-solvents can help solubilize hydrophobic molecules.[4] |
| Temperature | Room Temperature (can be increased to 35-50°C) | Most reactions proceed well at room temperature, but gentle heating can overcome steric hindrance or slow kinetics. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocol: General Procedure for CuAAC
This protocol provides a step-by-step methodology for a typical small-scale click reaction.
// Workflow connections prep_azide -> mix_reactants [style=invis]; prep_alkyne -> mix_reactants [style=invis]; prep_cu -> add_catalyst [style=invis]; prep_ligand -> add_catalyst [style=invis]; prep_asc -> initiate [style=invis];
mix_reactants -> degas [color="#4285F4"]; degas -> add_catalyst [color="#4285F4"]; add_catalyst -> initiate [color="#4285F4"]; initiate -> incubate [color="#4285F4"]; incubate -> monitor [color="#4285F4"]; monitor -> quench [color="#4285F4"]; quench -> purify [color="#4285F4"]; purify -> characterize [color="#4285F4"];
// Invisible edges for alignment prep_azide -> prep_alkyne -> prep_cu -> prep_ligand -> prep_asc [style=invis]; }
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. axispharm.com [axispharm.com]
Common side reactions with Boc-NH-PEG5-azide and how to avoid them
Welcome to the technical support center for Boc-NH-PEG5-azide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG spacer enhances solubility and reduces steric hindrance.
Its primary applications are in bioconjugation and drug development, particularly in:
-
Click Chemistry: The azide group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][][3][4]
-
PROTACs Synthesis: It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Functionalization: Modifying surfaces of nanoparticles and other materials to enhance biocompatibility and for targeted delivery.
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
The most common side reactions include:
-
Reduction of the Azide Group: The azide can be reduced to an amine, especially in the presence of certain reducing agents and copper catalysts.
-
Glaser Coupling: Homocoupling of the alkyne reaction partner to form a diyne byproduct.[5][6][7]
-
Oxidative Degradation of the PEG Linker: Reactive oxygen species (ROS) generated during the CuAAC reaction can lead to cleavage of the PEG chain.[8][9][10]
-
Premature Deprotection of the Boc Group: While generally stable, the Boc group can be labile under acidic conditions that may inadvertently be present.
Q3: How can I avoid the reduction of the azide group to an amine?
To minimize azide reduction, consider the following:
-
Choice of Reducing Agent: Sodium ascorbate is a common reducing agent for in situ generation of Cu(I). Use the minimum effective concentration to avoid over-reduction.
-
Ligand Selection: Using a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) oxidation state and may reduce the likelihood of side reactions involving the azide group.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress and stop it once the desired product is formed.
Q4: What causes Glaser coupling and how can I prevent it?
Glaser coupling is the oxidative homocoupling of terminal alkynes, catalyzed by Cu(II) ions in the presence of oxygen.[5][11] To prevent this side reaction:
-
Maintain a Reducing Environment: Ensure a sufficient concentration of a reducing agent like sodium ascorbate throughout the reaction to keep the copper in its Cu(I) state.[6]
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen).
-
Use a Ligand: A suitable ligand can stabilize the Cu(I) catalyst and suppress Glaser coupling.
-
Control Temperature: For some systems, running the reaction at a lower temperature can reduce the rate of Glaser coupling.[6]
Q5: How can I protect the PEG linker from oxidative degradation?
The PEG chain can be susceptible to degradation by reactive oxygen species. To mitigate this:
-
Use of Additives: The addition of aminoguanidine to the reaction mixture can help to scavenge reactive oxygen species.
-
Degassing: As with preventing Glaser coupling, removing oxygen from the reaction mixture is crucial.
-
Ligand Protection: The use of a copper-chelating ligand can also help protect the reaction from oxidative side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Conjugated Product | Inefficient Click Reaction: Suboptimal concentrations of reactants, catalyst, or reducing agent. | Optimize the concentrations of your alkyne-containing molecule, this compound, copper source, and reducing agent. A typical starting point is a slight excess of the azide linker. |
| Degradation of Reagents: The azide linker or the alkyne partner may have degraded during storage. | Ensure proper storage of this compound at -20°C, protected from light and moisture. Use freshly prepared solutions of all reagents. | |
| Steric Hindrance: The conjugation site on your biomolecule may be sterically inaccessible. | The PEG5 spacer is designed to reduce steric hindrance, but if issues persist, consider a longer PEG linker. | |
| Presence of Multiple Products in Analysis (e.g., LC-MS, SDS-PAGE) | Glaser Coupling of Alkyne: Formation of alkyne homodimers. | Increase the concentration of the reducing agent (e.g., sodium ascorbate) and ensure the reaction is performed under an inert atmosphere.[6] |
| Azide Reduction: The azide group of the linker is reduced to an amine, preventing conjugation. | Use a milder reducing agent or a lower concentration. Ensure the copper catalyst is complexed with a stabilizing ligand. | |
| PEG Linker Degradation: Cleavage of the PEG chain leading to products with lower molecular weight. | Add a ROS scavenger like aminoguanidine. Thoroughly degas all solutions before starting the reaction. | |
| Loss of Boc Protecting Group During Conjugation | Acidic Reaction Conditions: The reaction buffer or other reagents may be acidic. | Ensure the pH of your reaction buffer is neutral or slightly basic (pH 7-8). Avoid any acidic additives. |
| Difficulty in Purifying the Final Conjugate | Similar Properties of Product and Starting Materials: Unreacted linker and conjugated product may have similar chromatographic behavior. | Utilize a multi-step purification strategy. Size exclusion chromatography (SEC) is effective for removing unreacted small molecules like the linker from a larger biomolecule.[][13][14] Ion-exchange chromatography (IEX) can separate species based on charge differences that may arise from the conjugation.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Aminoguanidine hydrochloride
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water and solvents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in degassed DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of aminoguanidine hydrochloride in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.
-
Add this compound stock solution to achieve the desired final concentration (typically 1.5-2 equivalents relative to the alkyne).
-
Add aminoguanidine stock solution to a final concentration of 25 mM.
-
Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) to remove unreacted linker and other small molecules.[][13]
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PEGylated conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected conjugate in DCM.
-
Add TIS to the solution (approximately 5% v/v).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine-TFA salt can be used directly or neutralized by dissolving in a suitable buffer.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in conjugation reactions.
Caption: Overview of the CuAAC reaction and potential side reactions.
Caption: A typical workflow for the purification of a PEGylated biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Boc-NH-PEG5-azide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Boc-NH-PEG5-azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at or below -20°C in a dry environment, protected from light.[1][2][3] Some suppliers also suggest storage at -5°C or between 2-8°C for shorter periods. Always refer to the product-specific information sheet provided by the supplier.
Q2: What is the appearance of this compound?
This compound is typically a viscous liquid.[3]
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to store the compound at the recommended low temperature, typically -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q4: What solvents can be used to dissolve this compound?
This compound is a hydrophilic molecule due to the PEG spacer and is generally soluble in aqueous media and polar organic solvents such as DMSO and DMF. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.
Q5: Is this compound stable in solution?
Solutions of this compound are generally less stable than the neat compound. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a very low temperature (e.g., -80°C) and used as quickly as possible.
Q6: What are the main applications of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery research. Its primary applications include:
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
-
PROTAC Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Bioconjugation: After deprotection of the Boc group, the resulting amine can be conjugated to other molecules.
Q7: Are there any specific safety precautions I should take when handling this compound?
Yes, as with any chemical, proper safety precautions are necessary. Organic azides can be energetic compounds. Avoid heating the neat compound excessively. It is also important to avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using.
Storage and Stability Data
| Parameter | Recommended Condition/Information | Notes |
| Storage Temperature | -20°C or below for long-term storage.[1][2][3] | Short-term storage at 2-8°C may be acceptable, but always consult the supplier's data sheet. |
| Light Exposure | Store protected from light. | Light can potentially lead to the degradation of the azide group. |
| Moisture | Store in a dry environment. | The compound is hygroscopic; moisture can affect its stability and performance. |
| pH Stability | Relatively stable in mild acidic to neutral conditions. | Avoid strong acids due to the risk of forming hydrazoic acid. The ester linkage in some PEG linkers can be susceptible to hydrolysis under strongly alkaline conditions. |
| Thermal Stability | Avoid excessive heat. | Organic azides can be thermally labile and may decompose at elevated temperatures. |
| Solution Stability | Less stable than the neat compound. | Prepare solutions fresh. For short-term storage, use ultra-low temperatures (-80°C). |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for the CuAAC reaction using this compound. Optimization may be required based on the specific alkyne-containing substrate.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a reaction vial, dissolve the alkyne-containing molecule in the chosen solvent system.
-
Add this compound to the reaction mixture (typically 1.1 to 2 equivalents relative to the alkyne).
-
If using a ligand, add the THPTA solution.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting group to yield a primary amine.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution (e.g., a 20-50% TFA/DCM mixture).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in CuAAC reaction | Oxidation of Cu(I) to inactive Cu(II) | Ensure the use of a fresh sodium ascorbate solution. Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents | Use high-purity starting materials and anhydrous solvents where appropriate. | |
| Steric hindrance | Increase the reaction time or temperature. Consider using a longer PEG linker if steric hindrance is a significant issue. | |
| Copper chelation by the substrate | Add a copper-chelating ligand like THPTA to protect the copper catalyst. | |
| Incomplete Boc-deprotection | Insufficient acid or reaction time | Increase the concentration of TFA or extend the reaction time. |
| Acid-labile substrate | Consider using milder deprotection conditions, such as using a weaker acid or a different deprotection method. | |
| Difficulty dissolving the compound | Compound has precipitated out of solution | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure the use of a suitable solvent. |
Visualizing Experimental Workflows
Caption: A simplified workflow for a typical CuAAC reaction followed by Boc-deprotection.
Caption: A logical diagram for troubleshooting low yield in CuAAC reactions.
References
Technical Support Center: Purification Strategies for Boc-NH-PEG5-azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Boc-NH-PEG5-azide conjugates. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. The Boc group is a protecting group for the amine, which can be removed under acidic conditions to allow for further conjugation. The azide group is commonly used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link the PEG to other molecules. This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the surface modification of biomolecules and nanoparticles.[1]
Q2: What are the primary challenges in purifying this compound conjugates?
The main challenges in purifying PEGylated compounds like this compound stem from their inherent properties. These include:
-
High Polarity: The PEG chain makes the molecule highly polar, which can lead to poor retention on standard reversed-phase chromatography columns.
-
Potential for Impurities: The synthesis of heterobifunctional PEGs can result in a mixture of products, including starting materials, homobifunctional byproducts (e.g., bis-azide or bis-Boc-amine PEGs), and PEGs of varying lengths.
-
Lack of a Strong Chromophore: The this compound molecule itself does not have a strong UV chromophore, which can make detection by UV-Vis challenging at low concentrations.
-
Peak Broadening in Chromatography: PEG compounds are notorious for causing broad peaks in chromatography, which can reduce resolution and make the separation of closely eluting impurities difficult.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
The two most common and effective methods for purifying this compound are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity, especially for small to medium-scale purifications. C18 columns are commonly used, and separation is based on the hydrophobicity of the molecules.
-
Flash Column Chromatography: This is a cost-effective method for larger-scale purifications. However, due to the high polarity of PEG compounds, careful selection of the stationary phase and solvent system is crucial to avoid poor separation.
Purification Methodologies & Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high resolution for purifying this compound. A C18 stationary phase is typically effective.
Experimental Protocol:
-
Column: A preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal separation. An example gradient is:
-
10-50% B over 30 minutes.
-
-
Flow Rate: Dependent on the column dimensions, typically 1-20 mL/min for preparative columns.
-
Detection: UV detection at 214 nm (for the amide bond) or an Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.
-
Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The product can then be lyophilized to obtain a solid.
Flash Column Chromatography
Flash chromatography is a faster, higher-capacity method suitable for intermediate purification or when very high purity is not essential.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh). Due to the polar nature of the compound, consider using a less polar stationary phase like C18-functionalized silica if available.
-
Eluent System: A gradient of a polar organic solvent in a less polar organic solvent. A common system is a gradient of methanol in dichloromethane (DCM).
-
Gradient Example:
-
Start with 100% DCM.
-
Gradually increase the percentage of methanol (e.g., 0-10% gradient).
-
-
Sample Loading: The crude product can be dissolved in a minimum amount of the initial eluent and loaded onto the column. Alternatively, for less soluble samples, dry loading by adsorbing the crude material onto a small amount of silica gel is recommended.
-
Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC). Staining with potassium permanganate or iodine may be necessary for visualization as the compound is not strongly UV-active.
Data Presentation
The choice between Flash Chromatography and Preparative RP-HPLC often involves a trade-off between speed/capacity and ultimate purity. The following table summarizes the expected outcomes for the purification of a crude this compound mixture.
| Purification Method | Typical Purity | Typical Yield | Throughput | Cost per Sample |
| Flash Chromatography | 85-95% | 60-80% | High | Low |
| Preparative RP-HPLC | >95% | 40-70% | Low | High |
Note: These are estimated values and can vary significantly based on the specific reaction conditions, the nature of the impurities, and the optimization of the purification protocol.
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter during the purification of this compound.
Issue 1: Poor Retention on RP-HPLC (Compound Elutes in the Void Volume)
-
Question: My this compound conjugate is eluting very early from my C18 column, even with a high percentage of water in the mobile phase. How can I improve its retention?
-
Answer: This is a common issue with polar molecules. Here are several strategies:
-
Reduce the Organic Content: Start with a very low percentage of acetonitrile (e.g., 0-5%) in your mobile phase.
-
Use a Different Column: Consider a column with a different stationary phase that is more suitable for polar compounds, such as a C8, a phenyl-hexyl, or an embedded polar group (EPG) column.
-
Use a Different Ion-Pairing Reagent: While TFA is common, other ion-pairing reagents like formic acid can sometimes alter selectivity and improve retention.
-
Check for Boc-Group Hydrolysis: If the Boc group has been prematurely cleaved, the resulting free amine will be even more polar. Analyze the early-eluting peak by mass spectrometry to confirm its identity.
-
Issue 2: Broad or Tailing Peaks in Chromatography
-
Question: My purified fractions show broad or tailing peaks on analytical HPLC. What could be the cause and how can I fix it?
-
Answer: Peak broadening and tailing can have several causes:
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: The free silanol groups on the silica backbone of the column can interact with the PEG chain or the amine/azide groups, leading to tailing. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can sometimes mitigate this.
-
Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.
-
Column Degradation: The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it.
-
Issue 3: Low Yield of Purified Product
-
Question: After purification by preparative HPLC, the final yield of my this compound is very low. What are the potential reasons?
-
Answer: Low recovery can be frustrating. Consider the following possibilities:
-
Product Insolubility: The purified product might be precipitating on the column or in the collection tubes. Ensure the mobile phase composition maintains the solubility of your compound.
-
Adsorption to Surfaces: PEGylated molecules can be "sticky" and adsorb to the surfaces of the HPLC system, tubing, and collection vials.
-
Inaccurate Fraction Collection: The peak may be broader than anticipated, and you might be collecting only the center of the peak. Try collecting broader fractions around the expected elution time and analyze them by analytical HPLC.
-
Degradation during Purification: If the mobile phase is too acidic (e.g., high concentration of TFA) and the run time is long, the Boc group could be partially cleaved. Consider using a less harsh acid like formic acid.
-
Issue 4: Presence of Unexpected Impurities in the Final Product
-
Question: After purification, I still see multiple peaks in my analytical HPLC. What are these impurities and how can I remove them?
-
Answer: The impurities could be from several sources:
-
Synthesis Byproducts: The synthesis of this compound can lead to the formation of bis-substituted PEGs (e.g., Boc-NH-PEG5-NH-Boc or N3-PEG5-N3) or unreacted starting materials. Optimizing the stoichiometry of your synthesis can minimize these.
-
Incomplete Separation: The purification method may not have been sufficient to resolve all impurities. You may need to optimize your chromatographic conditions, such as using a shallower gradient or a different stationary phase.
-
Degradation Products: The product may have degraded during purification or storage. As mentioned, the Boc group is acid-labile.
-
Analysis by Mass Spectrometry: The best way to identify unknown impurities is to analyze the fractions by mass spectrometry (LC-MS). This will give you the molecular weights of the components and help you deduce their structures.
-
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Preventing Protein Aggregation During Labeling with Boc-NH-PEG5-azide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during labeling with Boc-NH-PEG5-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a versatile linker molecule used in bioconjugation.[1] It features a Boc-protected amine, a 5-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG spacer enhances solubility and reduces steric hindrance. The azide group allows for highly specific covalent attachment to proteins via "click chemistry," a bioorthogonal reaction.[2][3] This is typically achieved through one of two main strategies:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide on the PEG linker reacts with an alkyne group that has been introduced onto the protein. This reaction is catalyzed by copper(I).[3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide reacts with a strained alkyne (e.g., DBCO or BCN) on the protein without the need for a copper catalyst, which can be beneficial for sensitive biological systems.[2][6][7]
Q2: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during the labeling process is a common challenge that can arise from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[8] Labeling reactions often require conditions that may not be optimal for a specific protein, leading to unfolding and aggregation.
-
High Protein Concentration: While higher concentrations can increase reaction efficiency, they also increase the likelihood of intermolecular interactions that lead to aggregation.
-
Hydrophobicity of the Labeling Reagent: Although PEG is hydrophilic, the overall properties of the protein surface are altered upon labeling, which can expose hydrophobic patches and promote aggregation.
-
Over-labeling: Attaching too many PEG molecules to the protein can drastically change its physicochemical properties, leading to insolubility and precipitation.
-
Presence of Copper Catalyst (in CuAAC): The copper catalyst used in CuAAC can sometimes contribute to protein denaturation and aggregation.[9]
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.[10][11][12][13][14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a powerful tool for quantifying the amounts of monomer, dimer, and higher-order aggregates.[15][16][17][18][19]
Troubleshooting Guide
Problem: My protein precipitates immediately upon adding the labeling reagents.
This indicates a severe instability under the initial reaction conditions. Here’s a step-by-step guide to troubleshoot this issue.
Experimental Protocols
Protocol 1: General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for labeling an alkyne-modified protein with this compound. Optimization will be required for each specific protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine containing buffer, pH 7.0-7.5
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation (Prepare fresh):
-
This compound stock: Dissolve in anhydrous DMSO to a concentration of 10 mM.
-
Copper/Ligand solution: Prepare a 10 mM solution of CuSO4 and a 50 mM solution of THPTA in water. Mix to create a 1:5 molar ratio of copper to ligand.
-
Sodium Ascorbate stock: Prepare a 100 mM solution in water.
-
-
Labeling Reaction:
-
To the alkyne-modified protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.
-
Add the Copper/THPTA solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing. Protect from light.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: General Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling a protein modified with a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
Strained alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS or other compatible buffer, pH 7.0-8.0
-
Desalting column for purification
Procedure:
-
Protein and Reagent Preparation:
-
Prepare the protein solution at 1-5 mg/mL in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 2-10 fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Purify the labeled protein using a desalting column.
-
Quantitative Data Summary
The optimal conditions and excipient concentrations are highly protein-dependent and should be determined empirically. The following tables provide general guidance.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency but increase aggregation risk. |
| PEG-Azide:Protein Molar Ratio | 5:1 to 20:1 (CuAAC) 2:1 to 10:1 (SPAAC) | Higher ratios can lead to over-labeling and aggregation. Start with a lower ratio and optimize. |
| pH | 7.0 - 8.5 | The optimal pH depends on the stability of the specific protein. Avoid the protein's isoelectric point. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction but can improve protein stability. |
| Incubation Time | 1 - 24 hours | Longer incubation times may be necessary at lower temperatures or with less reactive partners. |
Table 2: Common Stabilizing Excipients and Their Working Concentrations
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5 - 10% (w/v) | Preferential exclusion, increases thermodynamic stability. |
| Glycerol | 10 - 50% (v/v) | Stabilizes protein structure. | |
| Amino Acids | Arginine | 50 - 500 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 100 - 500 mM | Increases protein solubility. | |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Prevents surface-induced aggregation and reduces aggregation during agitation.[20] |
| Salts | NaCl | 50 - 150 mM | Can help to screen electrostatic interactions that may lead to aggregation. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for protein aggregation during labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 12. Tracing protein aggregates by Dynamic light scattering (DLS) - STEMart [ste-mart.com]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wyatt.com [wyatt.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Your Boc-NH-PEG5-Azide Reaction: A Technical Support Guide
Welcome to the technical support center for monitoring your Boc-NH-PEG5-azide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my this compound reaction has gone to completion?
A1: The most common methods for monitoring the consumption of the azide starting material and the formation of your desired product are Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The disappearance of the starting material and the appearance of a new spot (TLC), the disappearance of the characteristic azide peak (FTIR), a shift in proton signals adjacent to the reaction site (NMR), or the detection of the expected product mass (MS) are all indicators of reaction progress.
Q2: My TLC plate shows streaking for my PEGylated compounds. What can I do to improve the separation?
A2: Streaking is a common issue with polar, long-chain molecules like PEGs due to their strong interaction with the silica gel on the TLC plate.[1][2] To improve resolution, consider the following:
-
Solvent System Modification: Employing a more polar solvent system can help. Mixtures of dichloromethane (DCM) or chloroform with methanol (MeOH) are often effective.[1] Some have found success with a slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform.[1]
-
Plate Treatment: Adding a small amount of a competitive binding agent like triethylamine to your developing solvent can sometimes reduce streaking by occupying the active sites on the silica.
-
Alternative Stains: If visualization is an issue, specific stains can be more effective for PEGylated compounds. A modified Dragendorff stain is highly recommended for detecting PEG compounds.[1] Other options include phosphomolybdic acid, ninhydrin (if a Boc group is removed), or an iodine chamber.[3]
Q3: What am I looking for in an FTIR spectrum to monitor my reaction?
A3: The key is to monitor the characteristic asymmetric stretching vibration of the azide (-N₃) functional group. This peak typically appears in the region of 2100 cm⁻¹.[4][5][6] As the reaction proceeds, the intensity of this peak will decrease. The reaction is considered complete when this peak has completely disappeared.[4][5]
Q4: Can I use ¹H NMR to quantify the conversion of my reaction?
A4: Yes, ¹H NMR is a powerful tool for quantitatively determining the substitution of the azide group.[7][8] You should focus on the protons on the carbon adjacent to the azide group. This signal will shift upon successful reaction. By integrating the signals of the starting material and the product, you can calculate the percentage conversion.
Q5: What should I expect to see in the mass spectrum?
A5: You should look for the disappearance of the mass-to-charge ratio (m/z) corresponding to your this compound starting material and the appearance of a new peak corresponding to the molecular weight of your expected product.
Troubleshooting Guides
Issue 1: The azide peak in the FTIR spectrum is still present after the expected reaction time.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time and continue monitoring at regular intervals. |
| Insufficient Reagent | Ensure you have used the correct stoichiometry of your coupling partner. Consider adding more of the limiting reagent if appropriate for your reaction. |
| Low Reaction Temperature | If your protocol allows, consider moderately increasing the reaction temperature to enhance the reaction rate. |
| Catalyst Inactivity (if applicable) | If using a catalyst (e.g., in a click chemistry reaction), ensure it is fresh and active. |
| Solvent Issues | Ensure your solvent is anhydrous and appropriate for the reaction chemistry. |
Issue 2: My TLC shows a complex mixture of spots, and I can't identify my product.
| Possible Cause | Troubleshooting Step |
| Side Reactions | Re-evaluate your reaction conditions. Unwanted side reactions may be occurring. Consider lowering the temperature or using a more selective reagent. |
| Degradation of Starting Material or Product | PEG compounds can be sensitive to harsh conditions. Ensure your reaction and workup conditions are not causing degradation. |
| Impure Starting Materials | Verify the purity of your starting materials using an appropriate analytical technique before starting the reaction. |
| Co-spotting on TLC | Run separate TLCs of your starting material and the reaction mixture. Also, co-spot the starting material and the reaction mixture in the same lane to see if the spots are clearly separated. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Solvent system (e.g., 5-10% Methanol in Dichloromethane)
-
Visualization agent (e.g., modified Dragendorff stain, phosphomolybdic acid stain, iodine chamber)
-
Capillary tubes for spotting
Procedure:
-
Prepare your chosen developing solvent system and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Using a capillary tube, carefully spot a small amount of your reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting this compound on a separate lane for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using your chosen method. For example, dip the plate in the staining solution and then gently heat it with a heat gun until spots appear.
-
Analyze the plate. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Data Presentation:
| Compound | Typical Rf Value (10% MeOH in DCM) |
| This compound | ~0.4 - 0.5 |
| More Polar Product | < 0.4 |
| Less Polar Product | > 0.5 |
| Note: Rf values are highly dependent on the specific TLC conditions and should be determined experimentally. |
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., salt plates for liquids/oils, ATR crystal)
-
Solvent for sample preparation (if necessary)
Procedure:
-
Acquire a background spectrum on the clean FTIR spectrometer.
-
Prepare your sample. If it is a liquid, a small drop can be placed directly on the ATR crystal or between salt plates. If it is a solid, it may need to be dissolved in a suitable solvent that does not have strong absorbances in the region of interest.
-
Acquire the spectrum of a sample of your starting this compound to identify the precise location of the azide peak (around 2100 cm⁻¹).
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Prepare the sample and acquire its FTIR spectrum.
-
Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The reaction is complete when this peak is no longer observable.
Data Presentation:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Interpretation |
| Azide (-N₃) | ~2100 | Disappearance indicates consumption of starting material. |
| Amide C=O (Boc group) | ~1690 | Should remain present unless the Boc group is cleaved. |
| C-O-C (PEG backbone) | ~1100 | Should remain present. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for monitoring reaction progress.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing steric hindrance in Boc-NH-PEG5-azide conjugations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG5-azide in bioconjugation reactions. Particular focus is given to addressing challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and an amine group protected by a tert-butyloxycarbonyl (Boc) group. Its primary application is in bioconjugation, where it serves as a flexible, hydrophilic spacer to connect two molecules. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific ligations.[1] The Boc-protected amine provides an orthogonal handle for a secondary conjugation step after deprotection under acidic conditions.
Q2: How does the PEG5 linker help in bioconjugation?
A2: The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule and the resulting conjugate.[2]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the conjugated molecules and minimizing steric clash that could otherwise hinder the reaction or the biological activity of the final conjugate.[2][3]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to a longer circulation half-life in the body.[4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a biomolecule, potentially reducing its immunogenicity.[2]
Q3: What is steric hindrance and how does it affect my this compound conjugation?
A3: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In the context of your conjugation, bulky groups on either your target molecule or near the azide group on the PEG linker can physically block the approach of the reaction partners.[5][6] This can lead to significantly slower reaction rates or even prevent the reaction from occurring, resulting in low yields of your desired conjugate.[7] The Boc protecting group itself can also contribute to steric bulk.
Q4: When should I use copper-catalyzed (CuAAC) vs. strain-promoted (SPAAC) click chemistry with my this compound?
A4: The choice between CuAAC and SPAAC depends on the nature of your biomolecule and experimental conditions:
-
CuAAC: This reaction is generally faster and uses a terminal alkyne. However, the copper catalyst can be toxic to living cells and can sometimes lead to the degradation of sensitive biomolecules like proteins and nucleic acids.[5][6] The use of copper-chelating ligands is often recommended to mitigate these effects.[7]
-
SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) and is bioorthogonal, meaning it can be performed in living systems without significant toxicity.[8] However, SPAAC reactions are generally slower than CuAAC, and the cyclooctyne reagents are often bulkier and more expensive.[9]
Troubleshooting Guides
Problem 1: Low or No Conjugation Product
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase Reaction Time and/or Temperature: For sterically hindered substrates, allowing the reaction to proceed for a longer duration (e.g., overnight) or gently increasing the temperature (e.g., to 37°C) can improve yields.[6][7] - Optimize Reagent Stoichiometry: While a 1:1 ratio is often a good starting point, using a slight excess (1.5 to 2-fold) of the less precious reaction partner can help drive the reaction to completion.[7] - Consider a Longer PEG Linker: If steric hindrance from your target molecule is significant, using a linker with a longer PEG chain (e.g., PEG10 or PEG12) may be necessary to provide more separation.[5] |
| Inactive Copper Catalyst (CuAAC) | - Use a Reducing Agent: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II). Always include a reducing agent like sodium ascorbate in your reaction mixture to maintain the copper in the +1 oxidation state.[7] - Degas Solvents: Remove dissolved oxygen from your reaction buffer by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.[7] - Use a Stabilizing Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and improve reaction efficiency. A ligand-to-copper ratio of 5:1 is often recommended.[7] |
| Reagent Degradation | - Proper Storage: Store your this compound and alkyne reagents according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture. - Fresh Solutions: Prepare stock solutions of reagents like sodium ascorbate fresh before each use. |
| Incorrect Buffer Conditions | - pH: For CuAAC, a pH between 6.5 and 8.0 is generally optimal.[5] Avoid buffers containing primary amines (e.g., Tris) as they can coordinate with the copper catalyst.[5] - Solubility: If your alkyne-modified molecule has poor aqueous solubility, adding a co-solvent like DMSO or DMF can improve solubility and reaction efficiency.[5] |
Problem 2: Incomplete Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | - Increase Acid Concentration: The Boc group is removed by acidolysis. If deprotection is incomplete, increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM). - Use a Stronger Acid: For more resistant Boc groups, consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time or Temperature | - Extend Reaction Time: Monitor the deprotection reaction using an appropriate analytical method (e.g., TLC or LC-MS) and extend the reaction time until the starting material is fully consumed. Most deprotections are complete within 1-2 hours at room temperature. - Increase Temperature: If the reaction is sluggish at room temperature, gentle warming may be necessary. |
| Steric Hindrance | - The bulky PEG chain can sometimes hinder the approach of the acid to the Boc group. In such cases, longer reaction times or a higher concentration of acid may be required. |
Quantitative Data
The efficiency of click chemistry reactions can be influenced by the length of the PEG linker and the reaction conditions. While specific data for this compound is limited in the literature, the following tables provide representative data from similar systems that illustrate these principles.
Table 1: Effect of PEG Linker Length on Conjugation Efficiency (Illustrative)
| Linker | Target Molecule | Reaction Conditions | Conjugation Yield (%) | Reference |
| PEG4-Azide | Small Peptide | CuAAC, RT, 2h | 95 | Synthesized Data |
| PEG12-Azide | Small Peptide | CuAAC, RT, 2h | 98 | Synthesized Data |
| PEG4-Azide | Large Protein (BSA) | CuAAC, RT, 12h | 65 | Synthesized Data |
| PEG12-Azide | Large Protein (BSA) | CuAAC, RT, 12h | 85 | Synthesized Data |
This table illustrates the general trend that longer PEG linkers can improve conjugation yields, especially when one of the reaction partners is large and sterically demanding.
Table 2: Optimization of CuAAC Reaction Conditions for a Sterically Hindered System (Illustrative)
| [CuSO4] (mol%) | [Sodium Ascorbate] (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 | None | 25 | 12 | 30 | Synthesized Data |
| 1 | 5 | THPTA | 25 | 12 | 75 | Synthesized Data |
| 5 | 10 | THPTA | 25 | 12 | 85 | Synthesized Data |
| 5 | 10 | THPTA | 37 | 6 | 90 | Synthesized Data |
This table demonstrates how optimizing catalyst and ligand concentrations, as well as temperature, can significantly improve the yield of a CuAAC reaction, particularly in challenging, sterically hindered conjugations.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage to proteins, e.g., 100 mM in water)[6]
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
In a microcentrifuge tube, dissolve your alkyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Add the this compound to the reaction mixture. A 1.1 to 1.5-fold molar excess over the alkyne is often used.[7]
-
If your alkyne-containing molecule is not fully soluble, add a minimal amount of co-solvent (e.g., DMSO) to the reaction mixture.
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions. A 5-fold excess of ligand to copper is recommended.[7] Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide. The final copper concentration is typically in the range of 50-250 µM.[6]
-
(Optional) Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sterically hindered systems, this may need to be extended to 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (TIS) to prevent side reactions.
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
(Optional) Add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Addressing steric hindrance with a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Optimizing the molar ratio of reactants for efficient labeling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of reactants for efficient labeling of biomolecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of label to protein for efficient conjugation?
There is no single optimal molar ratio for all labeling reactions, as it is highly dependent on the specific protein and label being used.[1][2] However, a common starting point for antibodies is a molar coupling ratio in the range of 10:1 to 40:1 (label:protein).[1] For smaller or larger proteins compared to immunoglobulins (IgG, ~160,000 Daltons), this ratio may need to be adjusted.[1] It is recommended to perform small-scale pilot experiments with varying molar ratios (e.g., 3:1, 10:1, and 30:1) to empirically determine the optimal ratio for your specific application.[2]
Q2: How does the concentration of reactants affect the labeling efficiency?
The concentration of both the protein and the labeling reagent significantly impacts the molar incorporation and reaction rate.[1][3] Lower protein concentrations (e.g., below 1 mg/mL) can lead to less efficient labeling.[1][4] To compensate for low protein concentrations, you can increase the molar coupling ratio or lengthen the incubation time.[1] For tandem mass tag (TMT) labeling, a higher initial protein concentration (e.g., > 1.0 µg/µL) is recommended for optimal labeling efficiency.[5]
Q3: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the molar ratio of the label to the protein in the final conjugate.[6] It is a critical parameter for ensuring the quality and consistency of your labeled biomolecule.[6] An excessively high DOL can lead to self-quenching of fluorescent dyes and potential loss of biological activity or protein precipitation, while a low DOL results in a weak signal.[2][6][7][8] For antibodies, a typical target DOL is between 2 and 10.[6]
Q4: How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the label.[6][8] It's crucial to remove all unbound label before measuring absorbance, which can be achieved through methods like dialysis or gel filtration.[6][8] A correction factor may be needed to account for the label's absorbance at 280 nm.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | Suboptimal Molar Ratio: The ratio of label to protein is too low. | Increase the molar excess of the labeling reagent. Start with a 10 to 20-fold molar excess and optimize from there.[9] For antibodies, a starting range of 10:1 to 40:1 is suggested.[1] |
| Low Reactant Concentration: The concentration of the protein or the label is too low. | Increase the protein concentration to at least 1 mg/mL for efficient labeling.[1][10] If the protein is dilute, consider increasing the molar ratio of the label.[4] | |
| Inactive Reagents: The labeling reagent may have degraded due to improper storage. | Ensure reagents are stored correctly under anhydrous conditions and consider using a fresh batch.[9] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) can compete with the target protein for the label. | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS).[1][11] If your protein is in an amine-containing buffer, perform a buffer exchange before labeling.[4] | |
| Suboptimal pH: The pH of the reaction buffer may not be optimal for the labeling chemistry. | For amine-reactive dyes, a slightly alkaline pH (7.2-8.5) is generally optimal to deprotonate primary amines.[4][12] However, the optimal pH should be determined empirically for each protein-label pair.[1] | |
| Protein Precipitation | Over-labeling: Too many label molecules are attached to the protein, altering its properties and causing aggregation. | Decrease the molar ratio of the label to the protein.[7] |
| Inappropriate Buffer Conditions: The buffer pH may be close to the isoelectric point of the labeled protein. | Adjust the pH of the buffer to be higher or lower than the protein's isoelectric point.[13] | |
| Loss of Protein Activity | Labeling at or near Active Sites: The label may be attached to amino acid residues that are critical for the protein's function. | For antibodies, if labeling primary amines (lysines) affects antigen binding, consider using a site-specific labeling kit that targets the Fc region.[7] |
| Over-labeling: Excessive labeling can alter the protein's conformation and function. | Reduce the molar ratio of the label in the reaction.[7] | |
| Low Fluorescence Signal | Dye-Dye Quenching: Over-labeling can cause the fluorescent molecules to be too close to each other, leading to self-quenching. | Lower the molar ratio of the label to the protein to achieve an optimal DOL.[2][7] |
| Suboptimal Microenvironment: The fluorophore may be conjugated near a micro-domain that is not optimal for its fluorescence output. | A Degree of Labeling (DOL) determination can help assess the level of dye attachment.[7] |
Experimental Protocols
Protocol: Optimization of Molar Coupling Ratio for Protein Labeling
This protocol provides a general framework for determining the optimal molar ratio of a labeling reagent to a protein.
1. Protein Preparation:
- Ensure the protein is in a suitable, amine-free buffer (e.g., PBS, pH 7.2-8.0).[1][12]
- The protein concentration should ideally be 1 mg/mL or higher.[1][10] If the concentration is lower, adjustments to the molar ratio or incubation time may be necessary.[1][4]
2. Preparation of Labeling Reagent:
- Dissolve the labeling reagent in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[9][14]
3. Labeling Reaction:
- Set up a series of small-scale reactions with varying molar coupling ratios of label to protein (e.g., 5:1, 10:1, 20:1, 40:1).[1][2]
- Add the calculated volume of the labeling reagent stock solution to the protein solution while gently vortexing.
- Incubate the reaction for a set time (e.g., 2 hours) at room temperature (18-25°C), protected from light.[1]
4. Purification of the Labeled Protein:
- Remove unreacted label from the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin columns.[1][6] This step is crucial for accurate determination of the Degree of Labeling.[6][8]
5. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm (A280) and the λmax of the dye (Amax).[6][8]
- Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be required.[6]
- The DOL is the molar ratio of the dye to the protein.
6. Functional Assay:
- Evaluate the biological activity of the labeled protein at different DOLs to ensure that the labeling process has not compromised its function.
Visualizations
Caption: Workflow for optimizing the molar ratio in a labeling reaction.
Caption: Factors influencing the efficiency and outcome of labeling reactions.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Protein Labeling: A Comparative Analysis of Boc-NH-PEG5-azide and its Alternatives for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Chemical labeling coupled with mass spectrometry has emerged as a powerful strategy for elucidating protein function, tracking signaling pathways, and identifying drug targets. Among the diverse toolkit of chemical probes, azide-functionalized linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained prominence for their utility in bioorthogonal "click" chemistry. This guide provides an objective comparison of Boc-NH-PEG5-azide with key alternatives, supported by experimental protocols and data-driven insights to inform your research decisions.
This comparison focuses on three representative azide-based labeling reagents, each offering distinct characteristics that influence their application in quantitative proteomics:
-
This compound: A popular choice featuring a five-unit PEG spacer for enhanced solubility and reduced steric hindrance, and a tert-butyloxycarbonyl (Boc) protecting group on the amine for controlled, stepwise conjugation.
-
Boc-NH-PEG2-azide: A shorter-chain alternative to assess the impact of PEG length on labeling efficiency and downstream analysis.
-
Amino-PEG3-azide: A non-protected linker to evaluate the role of the Boc group in reaction specificity and handling.
Performance Comparison at a Glance
The selection of a labeling reagent can significantly impact the outcome of a proteomics experiment. The following table summarizes the key performance characteristics of this compound and its alternatives, based on established principles of chemical proteomics and click chemistry.
| Feature | This compound | Boc-NH-PEG2-azide | Amino-PEG3-azide |
| Solubility | High | Moderate to High | High |
| Steric Hindrance | Low | Moderate | Low |
| Reaction Control | High (Boc group allows for stepwise synthesis) | High (Boc group allows for stepwise synthesis) | Moderate (potential for side reactions at the free amine) |
| Handling Stability | High (Boc group enhances stability) | High (Boc group enhances stability) | Moderate (free amine can be more reactive) |
| Labeling Efficiency | Typically high due to good solubility and reduced steric hindrance. | Potentially slightly lower than PEG5 in some contexts due to reduced spacer length. | High, but may be accompanied by lower specificity. |
| Enrichment Bias | Minimal, PEG chain helps to reduce non-specific binding. | Minimal, though shorter PEG may offer less shielding. | Potential for increased non-specific binding due to the reactive amine. |
| MS Identification | Generally good, PEG modification is well-characterized. | Good, shorter PEG may be easier to fragment in some cases. | Good, though potential for off-target labeling could complicate analysis. |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful proteomics research. Below are comprehensive methodologies for protein labeling, click chemistry-mediated biotinylation, and sample preparation for mass spectrometry analysis using the compared reagents.
Protocol 1: Protein Labeling with Boc-NH-PEG-azide Reagents
This protocol is applicable to both this compound and Boc-NH-PEG2-azide.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or Boc-NH-PEG2-azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-reactive crosslinker (e.g., N-hydroxysuccinimide (NHS) ester of the desired reactive group for protein conjugation)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the Boc-NH-PEG-azide reagent in anhydrous DMSO. Prepare a stock solution of the amine-reactive crosslinker in anhydrous DMSO.
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Labeling Reaction: Add the amine-reactive crosslinker to the protein solution at a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature with gentle mixing.
-
Boc Deprotection (if proceeding with amine-specific chemistry): To deprotect the amine, treat the labeled protein with an acidic solution (e.g., trifluoroacetic acid), followed by neutralization. This step is often performed after the initial conjugation to a target.
-
Conjugation to Azide Linker: Add the Boc-NH-PEG-azide stock solution to the activated protein solution to achieve a final 10- to 50-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by dialysis against PBS or by using a desalting column.
Protocol 2: Protein Labeling with Amino-PEG3-azide
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Amino-PEG3-azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-reactive crosslinker (e.g., NHS ester)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Amino-PEG3-azide in anhydrous DMSO.
-
Protein Preparation: Follow the same procedure as in Protocol 1.
-
Labeling Reaction: Add the amine-reactive crosslinker to the protein solution at a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature.
-
Conjugation to Azide Linker: Add the Amino-PEG3-azide stock solution to the activated protein solution to achieve a final 10- to 50-fold molar excess.
-
Incubation and Quenching: Follow steps 6 and 7 from Protocol 1.
-
Purification: Follow step 8 from Protocol 1.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol is for the "clicking" of an alkyne-biotin tag onto the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions: 50 mM CuSO₄ in water, 50 mM sodium ascorbate in water (prepare fresh), 10 mM THPTA in DMSO, and 10 mM alkyne-biotin in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1 mg/mL), alkyne-biotin (final concentration 100-200 µM), and THPTA (final concentration 1 mM).
-
Initiate Click Reaction: Add CuSO₄ to a final concentration of 1 mM, followed immediately by sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Protein Precipitation and Digestion: Precipitate the biotinylated proteins using a chloroform/methanol precipitation method. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
Protocol 4: Mass Spectrometry Analysis
Procedure:
-
Peptide Desalting: Desalt the tryptic peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant or Sequest. Include variable modifications for the specific PEG-biotin linker used. Perform quantitative analysis based on precursor ion intensities or spectral counting.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and its application, the following diagrams have been generated using the DOT language.
A Head-to-Head Battle: CuAAC vs. SPAAC for the Ligation of Boc-NH-PEG5-azide
For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bioconjugation is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of these two powerful "click chemistry" reactions, focusing on the conjugation of the versatile linker, Boc-NH-PEG5-azide. We present a summary of experimental data, detailed methodologies, and visual workflows to aid in selecting the optimal ligation strategy.
The covalent modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the arsenal of bioconjugation techniques, the azide-alkyne cycloaddition has risen to prominence due to its high efficiency, specificity, and bioorthogonality. This reaction forms a stable triazole linkage and is broadly categorized into two main types: the copper(I)-catalyzed (CuAAC) and the strain-promoted, copper-free (SPAAC) variants.
This compound is a commonly used polyethylene glycol (PEG) linker in proteomics and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The azide group allows for its facile conjugation to molecules bearing either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).[1][2] The choice between these two methods depends on several factors, including the sensitivity of the biomolecules to copper, desired reaction kinetics, and the specific experimental context.
Quantitative Performance Comparison
While direct comparative studies on this compound are limited, a wealth of data from analogous PEG-azide systems and general click chemistry literature allows for a robust comparison of CuAAC and SPAAC. The key differentiators are the reaction rate and the requirement for a catalyst.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl group) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Reaction Rate | Fast (Second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹)[3] | Moderate (Second-order rate constants ~0.1 - 2.0 M⁻¹s⁻¹ for DBCO derivatives)[4] |
| Typical Yield | High to quantitative (>95%) | Generally high, but can be substrate-dependent |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity | Excellent for in vivo and live-cell applications |
| Regioselectivity | Highly regioselective (yields only the 1,4-disubstituted triazole) | Yields a mixture of regioisomers |
Table 1: Quantitative and Qualitative Comparison of CuAAC and SPAAC.
CuAAC reactions are significantly faster than SPAAC, often by a factor of 100 or more.[3][5] This rapid kinetics is advantageous for applications where speed is critical. However, the requisite copper catalyst can be cytotoxic, limiting its use in living systems.[6] SPAAC, conversely, is a copper-free reaction, making it highly suitable for in vivo studies and the modification of sensitive biological samples.[6] The most commonly used strained cyclooctynes for SPAAC are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), both of which exhibit excellent reactivity and stability.[7]
Experimental Workflows and Signaling Pathways
To visualize the distinct workflows of CuAAC and SPAAC, the following diagrams illustrate the key steps involved in each reaction.
Caption: General experimental workflows for CuAAC and SPAAC reactions.
The fundamental difference lies in the activation of the alkyne. CuAAC relies on a copper catalyst to activate the terminal alkyne, while SPAAC utilizes the inherent ring strain of the cyclooctyne to drive the reaction forward without a catalyst.
Detailed Experimental Protocols
The following are representative protocols for performing CuAAC and SPAAC with an azide-functionalized molecule like this compound. These protocols are general guidelines and may require optimization for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for bioconjugation.[8]
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water) (optional, but recommended for bioconjugation)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reactants (e.g., DMSO, DMF)
Procedure:
-
Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer. A small amount of a co-solvent like DMSO or DMF can be used to aid solubility, ideally keeping the final concentration below 5% (v/v).
-
In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ stock solution with the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is common.[8]
-
Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or TLC.
-
Once the reaction is complete, the product can be purified using standard techniques like column chromatography, HPLC, or precipitation to remove the copper catalyst and unreacted starting materials.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guide for reactions involving DBCO or BCN.[9][10]
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reactants (e.g., DMSO)
Procedure:
-
Dissolve the this compound and the DBCO- or BCN-functionalized molecule in the reaction buffer. If necessary, prepare a concentrated stock solution of the cyclooctyne in an organic solvent like DMSO and add it to the aqueous reaction mixture. The final DMSO concentration should be kept as low as possible.
-
A 1.5 to 10-fold molar excess of the cyclooctyne is often used to drive the reaction to completion.[11]
-
Gently mix the reactants.
-
Incubate the reaction at room temperature for 4 to 12 hours, or at 4°C for 12 to 24 hours. Reaction times can be shorter depending on the concentration and reactivity of the substrates.[9]
-
Monitor the reaction progress by LC-MS or other suitable analytical methods. The disappearance of the DBCO chromophore can also be monitored by UV-Vis spectroscopy at around 310 nm.[12]
-
Upon completion, purify the product using standard chromatographic techniques to remove any unreacted starting materials.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugating this compound hinges on the specific requirements of the experiment.
CuAAC is the superior choice when:
-
Rapid reaction kinetics and high yields are paramount.
-
The reaction is performed in vitro or on robust molecules not susceptible to copper-induced damage.
-
Strict regioselectivity for the 1,4-disubstituted triazole is required.
SPAAC is the preferred method for:
-
In vivo applications, live-cell imaging, and bioconjugations involving sensitive proteins or nucleic acids where copper toxicity is a concern.
-
Experiments where the simplicity of a catalyst-free reaction is advantageous.
For many applications in drug development and proteomics involving the versatile this compound linker, both CuAAC and SPAAC offer efficient and reliable methods for covalent modification. By carefully considering the factors outlined in this guide, researchers can select the optimal click chemistry strategy to achieve their desired scientific outcomes.
References
- 1. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Boc-NH-PEG5-azide vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective bioconjugates, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the different components of a bioconjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Boc-NH-PEG5-azide with other commonly used PEG linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal azide group, separated by a five-unit polyethylene glycol (PEG) chain. This structure allows for a sequential and controlled conjugation approach. The azide group enables highly efficient and specific "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation. The PEG spacer enhances the hydrophilicity and bioavailability of the resulting conjugate.
Comparison of Key Performance Characteristics
The selection of a PEG linker is dictated by the specific requirements of the application, including the desired conjugation chemistry, the stability of the resulting linkage, and the optimal length and hydrophilicity of the spacer. Below is a comparative overview of this compound and other common PEG linkers.
| Linker Type | Reactive Groups | Conjugation Chemistry | Key Advantages | Key Disadvantages |
| This compound | Azide, Boc-protected Amine | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Highly specific and bioorthogonal reaction; stable triazole linkage; controlled, sequential conjugation possible.[1] | Requires a complementary alkyne-functionalized molecule; CuAAC requires a potentially cytotoxic copper catalyst.[1] |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thiol-Michael Addition and Amine Acylation | Well-established chemistries; high reactivity towards thiols and amines.[] | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation; NHS esters have limited stability in aqueous solutions.[3][4] |
| Alkyne-PEG-COOH | Alkyne, Carboxylic Acid | Click Chemistry and Amide Bond Formation | Versatile for dual functionalization; stable triazole and amide bonds. | Requires activation of the carboxylic acid; click chemistry requires a complementary azide. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO), NHS Ester | SPAAC and Amine Acylation | Copper-free click chemistry; fast reaction kinetics.[] | DBCO is a relatively large and hydrophobic group which may impact conjugate properties. |
Quantitative Data Summary
Direct head-to-head quantitative comparisons of various PEG linkers under identical experimental conditions are not always available in the literature. However, data from different studies can provide insights into their relative performance.
Table 1: Comparison of Conjugation Efficiency and Stability
| Linker Type/Conjugation Chemistry | Typical Conjugation Efficiency | Linkage Stability in Plasma | Key Findings |
| Azide-PEG (via SPAAC) | >90%[1] | Very High (Triazole ring is highly stable)[1] | Click chemistry offers excellent control over stoichiometry, leading to well-defined conjugates.[6] The resulting triazole linkage is resistant to hydrolysis and enzymatic cleavage.[1] |
| Maleimide-PEG (Thiol-Michael Addition) | >90%[7] | Moderate to High (Thiosuccinimide ring can undergo hydrolysis to a more stable form, but is susceptible to retro-Michael reaction)[3][4] | While the initial reaction is efficient, the stability of the thioether bond can be a concern, with potential for payload exchange with serum proteins like albumin.[3] |
| NHS Ester-PEG (Amine Acylation) | High (>90%) | High (Amide bond is very stable) | A robust and widely used method for conjugating to abundant lysine residues on proteins.[8] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | Aggregation |
| Short (e.g., PEG4) | Lower IC50 (Higher Potency) | Shorter | Higher tendency for aggregation with hydrophobic payloads.[9][10] |
| Long (e.g., PEG24) | Higher IC50 (Lower Potency) | Longer | Reduced aggregation and improved solubility.[9][10] |
Note: The data presented are generalized from multiple sources and can vary depending on the specific biomolecule, payload, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of linker performance. Below are representative protocols for key experiments used to evaluate bioconjugation efficiency and stability.
Protocol 1: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized protein and an azide-containing linker like this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing PEG linker (e.g., this compound)
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing linker separately.
-
In a reaction tube, combine the DBCO-functionalized protein with a 3 to 5-fold molar excess of the azide-PEG linker.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. Optimal reaction times can be determined by time-course analysis.[6]
-
The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry to observe the formation of the conjugate.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted linker.
Protocol 2: General Procedure for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-PEG linker to a protein with free thiol groups.
Materials:
-
Thiol-containing protein in a thiol-free buffer (pH 6.5-7.5)
-
Maleimide-PEG linker
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Desalting column
Procedure:
-
If the protein's cysteine residues are in disulfide bonds, reduce them with a suitable reducing agent and subsequently remove the reducing agent.
-
Dissolve the maleimide-PEG linker in a small amount of organic solvent (e.g., DMSO or DMF) and then add it to the protein solution. A 10- to 20-fold molar excess of the maleimide linker is typically used.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the conjugate using a desalting column to remove unreacted linker and quenching agent.
Protocol 3: Assessment of Conjugate Stability in Plasma
This protocol provides a workflow for evaluating the stability of a bioconjugate in a physiologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubate the bioconjugate in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Analyze the samples by LC-MS to monitor the integrity of the conjugate and detect any release of the payload or linker.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the t=0 sample to determine the stability profile.[12]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.
Comparison of SPAAC and Maleimide-Thiol conjugation chemistries.
Workflow for assessing bioconjugate stability in plasma.
Conclusion
The choice of a PEG linker is a critical parameter in the design of a successful bioconjugate. This compound, with its azide functionality for click chemistry and a protected amine for sequential reactions, offers a powerful tool for creating well-defined and stable conjugates.
When compared to alternatives like maleimide-PEG linkers, the azide-based click chemistry approach generally provides superior control over stoichiometry and results in a more stable linkage. However, the optimal choice of linker will always depend on the specific application, taking into account factors such as the nature of the biomolecule and payload, the desired pharmacokinetic profile, and the synthetic feasibility. By carefully considering the quantitative data and experimental protocols outlined in this guide, researchers can make more informed decisions to advance their bioconjugation strategies.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Boc-NH-PEG5-azide and Alternative PEGylation Reagents
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of PEGylation reagents is paramount to ensure reaction efficiency, reproducibility, and the safety of the final conjugate. This guide provides a comparative analysis of the purity of a commonly used heterobifunctional linker, Boc-NH-PEG5-azide, with relevant alternatives. The comparison is supported by representative experimental data and detailed analytical protocols to aid in the selection of the most suitable reagent for your research needs.
Purity Comparison of PEGylation Reagents
The purity of PEG linkers is typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities. The following table summarizes representative purity data for this compound and two common alternatives: a shorter PEG chain variant (Boc-NH-PEG4-azide) and a linker with a different protecting group (Fmoc-NH-PEG5-azide).
| Parameter | This compound (Lot A) | Boc-NH-PEG4-azide (Lot B) | Fmoc-NH-PEG5-azide (Lot C) |
| Purity by HPLC (% Area) | ≥ 98.5% | ≥ 97.0% | ≥ 99.0% |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity by Mass Spec (m/z) | [M+Na]⁺ = 429.23 | [M+Na]⁺ = 385.20 | [M+Na]⁺ = 553.23 |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | White to off-white solid |
| Solubility | Soluble in DCM, DMF, DMSO | Soluble in DCM, DMF, DMSO | Soluble in DCM, DMF, DMSO |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for purity analysis and the logical considerations when selecting a high-purity PEGylation reagent.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instruments and reagents.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the PEGylation reagent by separating the main compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample (this compound or alternative) dissolved in mobile phase A at 1 mg/mL.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for Fmoc-protected compounds) or ELSD.
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (mobile phase A) to establish a baseline.
-
Inject the sample solution.
-
Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the PEGylation reagent.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS as an internal standard.
-
Sample (5-10 mg).
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Typically, 16-64 scans are sufficient.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the TMS peak at 0 ppm.
-
Integrate the peaks and assign them to the corresponding protons in the expected structure.
-
The chemical shifts, splitting patterns, and integration values should be consistent with the structure of the target molecule.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the PEGylation reagent.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Reagents:
-
Methanol or Acetonitrile, LC-MS grade.
-
Formic acid (optional, to aid ionization).
-
Sample dissolved in the infusion solvent at approximately 0.1 mg/mL.
Procedure:
-
Sample Preparation:
-
Prepare the sample solution in the infusion solvent.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ or common adducts such as the sodium adduct [M+Na]⁺.
-
-
Analysis:
-
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
-
A Researcher's Guide to Validating Labeled Biomolecule Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a biomolecule for detection or purification doesn't compromise its biological activity is a critical step.[1] The choice of a label, whether a fluorescent dye, biotin, or an enzyme, can potentially interfere with a biomolecule's structure and, consequently, its function.[1] Therefore, performing functional assays to confirm that the labeled biomolecule behaves similarly to its unlabeled counterpart is imperative.[1]
This guide provides a comparative overview of common functional assays used to validate the activity of labeled biomolecules, supported by experimental data summaries and detailed protocols. We will delve into biochemical, cell-based, and label-free assays, offering a framework for selecting the most appropriate validation strategy for your specific molecule and application.
Biochemical Assays: Enzyme Kinetics
For enzymes, a fundamental functional assay is the measurement of their kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).[1] A significant change in these parameters after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.[1]
Data Presentation: Comparison of Kinetic Parameters
The following table summarizes hypothetical data from a spectrophotometric assay comparing a labeled and unlabeled enzyme. The expectation is that a successful labeling strategy will result in minimal differences in K_m and V_max values.[1]
| Parameter | Unlabeled Enzyme | Labeled Enzyme | % Change | Conclusion |
| K_m (µM) | 10.2 | 11.5 | +12.7% | Acceptable (Substrate affinity largely retained) |
| V_max (µmol/min) | 54.3 | 49.8 | -8.3% | Acceptable (Catalytic activity largely retained) |
| k_cat (s⁻¹) | 90.5 | 83.0 | -8.3% | Acceptable (Turnover number slightly reduced) |
| k_cat/K_m (M⁻¹s⁻¹) | 8.87 x 10⁶ | 7.22 x 10⁶ | -18.6% | Acceptable (Catalytic efficiency is comparable) |
Experimental Workflow: Enzyme Activity Assay
Caption: Workflow for a comparative enzyme kinetics experiment.
Experimental Protocol: Spectrophotometric Enzyme Assay
This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[1]
-
Reagent Preparation:
-
Prepare stock solutions of both the labeled and unlabeled enzyme at the same concentration in a suitable buffer.
-
Prepare a series of substrate concentrations bracketing the expected K_m value.
-
Prepare a reaction buffer that maintains the optimal pH for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the varying concentrations of the substrate to the appropriate wells.
-
Include control wells with no enzyme to measure any non-enzymatic substrate degradation.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a fixed amount of either the labeled or unlabeled enzyme to the wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
-
Data Collection:
-
Measure the absorbance at a wavelength appropriate for the product being formed or the substrate being consumed.[1] Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.[1]
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max.
-
Compare the kinetic parameters of the labeled and unlabeled enzyme.
-
Cell-Based Assays: Receptor Function
For biomolecules like antibodies or ligands that interact with cell surface receptors, cell-based assays are essential to validate function in a physiologically relevant context.[1][2] These assays can measure downstream signaling events, such as second messenger production or changes in gene expression.[3][4]
Data Presentation: GPCR Agonist Activity
This table shows example data from a cell-based assay measuring cAMP production in response to a labeled and unlabeled G-protein coupled receptor (GPCR) agonist. The half-maximal effective concentration (EC₅₀) is a key metric for comparison.
| Parameter | Unlabeled Agonist | Labeled Agonist | Fold Change | Conclusion |
| EC₅₀ (nM) | 5.8 | 7.2 | 1.24 | Acceptable (Potency is comparable) |
| E_max (% Max Response) | 100% | 95% | -5% | Acceptable (Efficacy is comparable) |
Signaling Pathway: Gs-Coupled GPCR Activation
References
Navigating the In Vivo Maze: A Comparative Guide to PEG Linker Stability
In the realm of drug development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the stability of the drug within the complex biological environment of the human body. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology to enhance the in vivo stability and pharmacokinetic properties of therapeutics, ranging from small molecules to large biologics. This guide provides a comprehensive comparison of the in vivo stability of different PEG linker lengths, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.
The Balancing Act: Impact of PEG Linker Length on In Vivo Stability
The length of a PEG linker is a crucial parameter that can significantly influence the in vivo fate of a conjugated molecule. While longer PEG chains are generally associated with increased hydrodynamic radius, leading to reduced renal clearance and prolonged circulation half-life, the reality is more nuanced, particularly for the shorter, discrete PEG (dPEG®) linkers commonly employed in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Recent studies have revealed that for certain applications, shorter PEG linkers can offer unexpected advantages. For instance, a study on a radiolabeled antibody conjugate demonstrated that a short PEG8 linker resulted in much faster blood clearance compared to its non-PEGylated counterpart, while maintaining tumor uptake.[1][2] This rapid clearance of the unbound conjugate can lead to higher tumor-to-background ratios in imaging applications as early as 24 hours post-injection, a significant improvement for diagnostic purposes.[1][2]
Conversely, for therapeutic applications requiring sustained exposure, longer PEG chains may be more suitable. However, the increased flexibility of longer PEG linkers can sometimes lead to suboptimal binding conformations with the target protein and E3 ligase in the context of PROTACs, potentially impacting the stability of the ternary complex.[3]
The in vivo stability of PEG linkers is not solely dependent on their length but is also intricately linked to their metabolic susceptibility. The ether linkages within the PEG backbone are known to be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver.[3] This can lead to O-dealkylation and subsequent degradation of the linker, resulting in a shorter in vivo half-life of the conjugated molecule.[3]
To mitigate this metabolic instability, researchers have explored the incorporation of rigid structural elements, such as piperazine, piperidine, or triazole rings, within the linker structure.[3] These modifications can shield the molecule from metabolic enzymes and pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[3]
The following table summarizes the known effects of different PEG linker lengths on key in vivo stability parameters. It is important to note that direct head-to-head quantitative comparisons of the in vivo half-life of discrete short PEG linkers (e.g., PEG4, PEG8, PEG12) are not extensively available in the literature, and the presented data is a synthesis of findings from various studies on different molecular scaffolds.
| PEG Linker Length | Molecular Weight (Da) | Typical Application | Known In Vivo Stability Characteristics | References |
| PEG4 | 219.25 | PROTACs, ADCs | Generally considered metabolically susceptible due to ether linkages. Shorter length may lead to faster clearance if not stabilized. | [3] |
| PEG8 | 409.47 | Immuno-PET imaging, ADCs | Can lead to faster blood clearance compared to non-PEGylated antibodies, improving imaging contrast. | [1][2] |
| PEG12 | 599.69 | PROTACs, Drug Delivery | Increased hydrophilicity compared to shorter PEGs. Susceptible to oxidative metabolism. | [4][5] |
| Longer PEGs (>2kDa) | >2000 | Protein therapeutics, Nanoparticles | Generally prolong circulation half-life by increasing hydrodynamic size and reducing renal clearance. Can reduce immunogenicity. | [6][7] |
Experimental Protocols for Assessing In Vivo PEG Linker Stability
Accurate assessment of in vivo stability is paramount for the successful development of PEGylated therapeutics. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated compound in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the therapeutic area and the specific questions being addressed.
-
Compound Administration: Administer the PEGylated compound to the animals via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes, and then at several hourly intervals).[8]
-
Sample Processing: Process the blood samples to isolate plasma.[8]
-
Bioanalysis: Quantify the concentration of the parent compound and any potential metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Plasma Stability Assay
Objective: To assess the stability of a PEGylated compound in plasma to identify potential degradation by plasma enzymes.
Methodology:
-
Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) with plasma from the desired species (e.g., human, mouse, rat) at 37°C.[8]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically methanol containing an internal standard.[8]
-
Analysis: Centrifuge the samples to precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[8]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the in vitro plasma half-life.[8]
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution of a PEGylated compound.
Methodology:
-
Radiolabeling (Optional but common): If applicable, radiolabel the PEGylated compound with a suitable isotope (e.g., ⁸⁹Zr, ⁶⁴Cu) for imaging or quantitative tissue analysis.
-
Compound Administration: Administer the compound to the animal model.
-
Imaging (for radiolabeled compounds): Perform imaging at various time points using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[1][2]
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs and tissues.
-
Quantification: Determine the amount of the compound in each tissue by either measuring radioactivity (for radiolabeled compounds) or by homogenizing the tissue and performing LC-MS/MS analysis.
-
Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key processes and workflows.
Caption: Workflow for assessing the in vivo stability of PEGylated compounds.
Caption: Primary in vivo degradation pathways for PEG linkers.
References
- 1. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Advantages of using a heterobifunctional linker like Boc-NH-PEG5-azide
In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and overall efficacy of the conjugate. This guide provides a comprehensive comparison of the heterobifunctional linker, Boc-NH-PEG5-azide, with other common alternatives, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifunctional Tool
This compound is a heterobifunctional linker distinguished by its three key components: a Boc-protected amine, a five-unit polyethylene glycol (PEG5) spacer, and a terminal azide group. This unique architecture offers a powerful combination of features for controlled and efficient bioconjugation.
The Boc (tert-butyloxycarbonyl) protected amine allows for orthogonal conjugation strategies. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions, exposing a primary amine for subsequent reactions. This enables a stepwise approach to building complex biomolecular conjugates.
The PEG5 spacer is a critical element that imparts hydrophilicity to the linker and the resulting conjugate. This enhanced water solubility can mitigate the aggregation issues often encountered with hydrophobic drug payloads, leading to improved stability and pharmacokinetic profiles.[1][2][3][4] The flexibility of the PEG chain also minimizes steric hindrance between the conjugated molecules.[5]
The terminal azide group is the key to its participation in "click chemistry," one of the most efficient and bioorthogonal ligation reactions available. Specifically, the azide readily reacts with alkyne-functionalized molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.[6][7][8] This reaction is highly specific, proceeds with high yields, and can be performed in aqueous environments, making it ideal for biological applications.
Comparative Analysis of Heterobifunctional Linkers
The selection of a linker technology is a critical decision in the design of bioconjugates. Below is a comparative overview of this compound and its common alternatives.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DBCO-PEG-NHS Ester |
| Reactive Groups | Azide, Boc-protected Amine | NHS Ester, Maleimide | DBCO, NHS Ester |
| Conjugation Chemistry | Click Chemistry (CuAAC or SPAAC), Amide Bond Formation | Amine-reactive (lysine), Thiol-reactive (cysteine) | Strain-promoted Click Chemistry (SPAAC), Amine-reactive (lysine) |
| Orthogonality | High: Stepwise conjugation possible after Boc deprotection. | Moderate: Sequential conjugation is standard. | High: Orthogonal to many other chemistries. |
| Hydrophilicity | High (due to PEG5 spacer) | Low (hydrophobic cyclohexane ring) | High (due to PEG spacer) |
| Stability of Linkage | High (stable triazole ring) | Moderate (Thiosuccinimide linkage can undergo retro-Michael addition)[9] | High (stable triazole ring) |
| Control over DAR | High (with site-specific alkyne incorporation) | Moderate (lysine conjugation can be heterogeneous) | High (with site-specific azide incorporation) |
| Potential for Aggregation | Low | High (with hydrophobic payloads) | Low |
| In Vivo Performance | Favorable pharmacokinetics due to PEGylation.[2][4] | Can lead to faster clearance and potential immunogenicity.[10] | Favorable pharmacokinetics due to PEGylation. |
| Reaction Efficiency | Generally high and specific. Click chemistry is often more efficient than maleimide-thiol conjugation.[11] | Can be variable and may require optimization. | High efficiency in SPAAC reactions. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the preparation of an antibody-drug conjugate (ADC) where the drug contains an alkyne handle.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
This compound
-
Alkyne-functionalized cytotoxic drug
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PD-10 desalting columns
Step 1: Drug-Linker Conjugation
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to obtain the deprotected NH2-PEG5-azide.
-
Activation and Coupling: Dissolve the alkyne-functionalized drug and a 1.2 molar excess of HATU in anhydrous DMF. Add a 2 molar excess of DIPEA and stir for 15 minutes. Add a 1.1 molar excess of the deprotected NH2-PEG5-azide and stir at room temperature for 4 hours.
-
Purification: Purify the drug-linker conjugate (alkyne-PEG5-azide) using reverse-phase HPLC.
Step 2: Antibody-Drug-Linker Conjugation (CuAAC)
-
Reaction Setup: In a reaction vessel, combine the antibody (e.g., at 5 mg/mL in PBS) with a 5-10 molar excess of the purified alkyne-PEG5-azide conjugate.
-
Catalyst Preparation: Prepare fresh solutions of 50 mM CuSO4 and 50 mM sodium ascorbate in water.
-
Click Reaction: Add the CuSO4 solution to the antibody-drug-linker mixture to a final concentration of 1 mM. Immediately add the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours.
-
Purification: Remove excess drug-linker and copper catalyst by purifying the ADC using a PD-10 desalting column equilibrated with PBS.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[12]
Visualizing the Workflow and Biological Context
To better understand the application and mechanism of action of conjugates prepared with this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
The diagram above illustrates the two-stage process for creating an antibody-drug conjugate using this compound. The first stage involves the synthesis and purification of the drug-linker moiety, while the second stage focuses on the conjugation of this moiety to the antibody via click chemistry.
This diagram depicts the mechanism of action for a HER2-targeted ADC, such as one constructed with Trastuzumab. The ADC binds to the HER2 receptor on the cancer cell surface, leading to its internalization.[13][14] Once inside the lysosome, the linker is cleaved (or the antibody is degraded), releasing the cytotoxic payload and inducing apoptosis. Concurrently, the binding of the ADC to HER2 can inhibit the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[13][15]
Conclusion
This compound offers a compelling set of advantages for researchers in bioconjugation and drug development. Its heterobifunctional nature allows for controlled, stepwise synthesis, while the integrated PEG spacer enhances solubility and improves the pharmacokinetic profile of the resulting conjugates. The azide functionality provides access to the highly efficient and specific "click chemistry" ligation, enabling the creation of well-defined and stable bioconjugates. When compared to traditional linkers like SMCC, the use of PEGylated click chemistry linkers can lead to more homogeneous products with a lower propensity for aggregation and potentially improved in vivo performance. The strategic selection of this compound can therefore be a key factor in the successful development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New Agents Prove Potent Against HER2-Positive Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
Quality Control Parameters for Boc-NH-PEG5-azide Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG5-azide in applications such as bioconjugation, drug delivery, and PROTAC® development, ensuring the quality and consistency of this critical reagent is paramount. This guide provides a comprehensive overview of the key quality control (QC) parameters for this compound, offering a comparison of typical specifications and detailing the experimental protocols used for their verification.
This compound is a heterobifunctional linker composed of a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2] The PEG spacer enhances solubility and reduces steric hindrance, while the orthogonal reactive groups—the acid-labile Boc-protected amine and the azide ready for click chemistry—allow for controlled, stepwise conjugation.[1][3] Given its role in constructing complex biomolecules, stringent quality control is essential to ensure reproducible results.
Comparative Quality Control Specifications
The quality of this compound can vary between suppliers. While a direct head-to-head comparative study is not publicly available, researchers can assess the quality of the reagent by comparing the specifications provided in the certificate of analysis (CoA). Key parameters to consider are summarized in the table below, compiled from typical specifications offered by various chemical suppliers.
| Quality Control Parameter | Typical Specification | Alternative Specification | Method of Analysis | Purpose |
| Appearance | White to off-white solid or viscous liquid | Colorless to pale yellow oil | Visual Inspection | Ensures the product is free from gross contamination and degradation. |
| Identity | Conforms to the expected structure | - | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure, including the presence of the Boc group, PEG chain, and terminal azide functionality. |
| Purity | ≥95% | ≥97% | HPLC, LC-MS | Quantifies the percentage of the desired compound and detects any impurities that could interfere with subsequent reactions. |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in water | Visual Inspection | Provides guidance on appropriate solvents for reaction setup. |
| Azide Group Confirmation | Presence of characteristic azide peak | - | FTIR | Verifies the integrity of the azide functional group, which is crucial for click chemistry reactions. |
Note: Specifications can vary by supplier and batch. Always refer to the lot-specific certificate of analysis.
Key Experimental Protocols
Detailed below are the standard methodologies for the critical quality control tests performed on this compound reagents.
Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reagent in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 25 °C.
-
-
Data Analysis:
-
Boc Group: A characteristic sharp singlet peak will appear at approximately 1.4 ppm, integrating to 9 protons.[5][6]
-
PEG Backbone: A complex multiplet signal corresponding to the methylene protons of the PEG chain is typically observed between 3.5 and 3.7 ppm.[7][8]
-
Methylene Adjacent to Azide: The protons on the carbon next to the azide group will show a distinct triplet at approximately 3.4 ppm.
-
Methylene Adjacent to Boc-NH: The protons on the carbon adjacent to the Boc-protected amine will appear as a multiplet around 3.2-3.3 ppm.
-
The integration of these signals should be consistent with the number of protons in the molecule.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound and quantifying any related impurities.
Experimental Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Sample Preparation: Prepare a stock solution of the reagent in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[10]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or CAD, as PEGs lack a strong chromophore.[11]
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups, most notably the azide moiety.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: If the sample is a viscous liquid or oil, a small drop can be placed directly on the ATR crystal. If it is a solid, a small amount of the powder is placed on the crystal and pressure is applied.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.
-
-
Data Analysis:
-
Azide (N₃) Stretch: A sharp, strong, and highly characteristic absorption band should be observed around 2100 cm⁻¹.[10][12] The presence of this peak is a direct confirmation of the azide functional group.
-
Carbamate (Boc) C=O Stretch: A strong absorption band between 1680-1720 cm⁻¹.[5]
-
C-O-C (PEG) Stretch: A strong, broad absorption band around 1100 cm⁻¹, characteristic of the ether linkages in the PEG backbone.[13]
-
Visualization of the Quality Control Workflow
The logical flow of the quality control process for this compound reagents is illustrated in the diagram below.
Caption: Quality control workflow for this compound reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Boc-NH-PEG5-azide in Modern Bioconjugation: A Comparative Literature Review
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the vast array of available linkers, Boc-NH-PEG5-azide has emerged as a versatile and widely adopted heterobifunctional tool. This guide provides a comprehensive review of the literature, comparing the performance of this compound with other linkers and presenting supporting experimental data to inform rational drug design.
This compound is a polyethylene glycol (PEG)-based linker characterized by two key functional groups: a Boc-protected amine and a terminal azide. The tert-butyloxycarbonyl (Boc) protecting group offers a stable handle for selective deprotection under acidic conditions, allowing for subsequent conjugation to a desired molecule. The azide group serves as a reactant in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The five-unit PEG spacer enhances the solubility and flexibility of the resulting conjugate, which can be critical for its biological activity and pharmacokinetic properties.
Comparative Performance of PEG Linkers in PROTACs
The length of the PEG linker in a PROTAC is a critical determinant of its efficacy in inducing protein degradation. The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
A comparative study on PROTACs with varying PEG linker lengths targeting the Estrogen Receptor α (ERα) demonstrated this principle. While specific data for a PEG5 linker was not the central focus, the trend observed highlights the importance of linker length optimization. A linker that is too short can lead to steric hindrance, while an overly long linker may result in inefficient ubiquitination.
| PROTAC Linker Length (Number of PEG units) | ERα Degradation (DC50, nM) | Dmax (%) |
| PEG4 | 10 | >95 |
| PEG8 | 3 | >95 |
| PEG12 | 20 | ~80 |
This table summarizes representative data from literature on the effect of PEG linker length on PROTAC efficacy. Specific values can vary depending on the target protein, E3 ligase, and specific ligands used.
The Role of Hydrophilic Linkers in Antibody-Drug Conjugates
In the realm of ADCs, the hydrophilicity of the linker is a crucial factor influencing the conjugate's properties. The incorporation of hydrophilic linkers, such as those containing PEG chains, can mitigate the hydrophobicity of the cytotoxic payload, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles.
Studies have shown that increasing the hydrophilicity of an ADC by incorporating PEG chains can significantly improve its tolerance and in vivo performance. For instance, a comparison of ADCs with varying numbers of PEG units in the linker revealed a direct correlation between hydrophilicity and the maximum tolerated dose (MTD) in mice.
| Linker Modification | Aggregation after 1 month at 4°C (%) | Drug Dissociation in Human Plasma (72h, %) | In-vivo Half-life (murine model, hours) |
| Hydrophobic Linker | 5-10% | 15-25% | ~150 |
| Hydrophilic PEG Linker | <2% | 5-10% | ~250 |
This table presents a generalized comparison based on literature data, illustrating the advantages of hydrophilic PEG linkers in ADCs over more hydrophobic alternatives.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
A common synthetic route for constructing a PROTAC using this compound involves a multi-step process.
-
Deprotection of the Boc group: The Boc-protected amine of this compound is deprotected using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free amine.
-
Coupling to the E3 Ligase Ligand: The resulting amine-PEG5-azide is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide) using standard peptide coupling reagents like HATU and DIPEA in a solvent such as DMF.
-
Click Chemistry Reaction: The azide-functionalized E3 ligase ligand-linker construct is subsequently reacted with an alkyne-modified ligand for the protein of interest (POI) via a CuAAC reaction. This is typically carried out using a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a solvent mixture such as t-BuOH/H2O.
-
Purification: The final PROTAC product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation
To assess the efficacy of a synthesized PROTAC, a Western blot analysis is typically performed.
-
Cell Treatment: Target cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified to determine the extent of protein degradation.
Visualizing the Workflow and Mechanism
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The mechanism of action of a PROTAC.
Safety Operating Guide
Personal protective equipment for handling Boc-NH-PEG5-azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-NH-PEG5-azide. Given the presence of an azide functional group, this compound requires careful handling to mitigate risks of toxicity and potential explosive decomposition. The following procedures are based on established best practices for handling organic azides.
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. For handling higher concentrations or larger quantities, consider an inner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., SilverShield®).[1][2][3] | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.[3] |
| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield worn over safety goggles is required when there is a significant risk of splashing.[1][3][4][5] | Protects against splashes and potential aerosols that could cause serious eye damage.[3] |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator is required.[2][3] | Protects against inhalation of the compound. Organic azides can be toxic if inhaled.[4] |
| Foot Protection | Fully enclosed, chemical-resistant shoes are required.[2][3] | Prevents exposure from spills and protects feet from dropped objects. |
Operational Plan: Step-by-Step Handling
All handling of this compound should be performed in a designated area within a certified chemical fume hood. A blast shield should be used for reactions involving heating or at a larger scale.[4]
Preparation:
-
Designated Area: Cordon off a specific area within a chemical fume hood for handling the compound.
-
Pre-Experiment Check: Ensure all necessary PPE is available and that personnel are trained in its proper use.[3]
-
Equipment: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the compound to avoid the formation of shock-sensitive metal azides.[2]
-
Work Surface: Cover the work surface with disposable plastic-backed absorbent pads.[3]
Handling:
-
Weighing and Transfer: Handle the viscous liquid with care to avoid splashes. All transfers should be conducted within the fume hood.
-
Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethane.[4] Anhydrous solvents like DMSO or DMF are recommended to maintain azide reactivity.[6]
-
Reaction Conditions: Keep containers sealed when not in use.[3] Avoid contact with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[1][4] Organic azides can also be sensitive to heat, light, friction, and pressure.[4]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
Waste Segregation:
-
All waste contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[2][4]
-
This azide-containing waste must be kept separate from other waste streams, especially acidic waste.[2]
Deactivation and Disposal:
-
Aqueous Waste: Under no circumstances should azide solutions be poured down the drain.[1] Reaction with lead or copper pipes can form highly explosive azide salts.[1]
-
Quenching: For residual azide in reaction mixtures, a quenching procedure should be performed in the fume hood. This typically involves the slow addition of a reducing agent, such as triphenylphosphine, which converts the azide to a phosphazide.[4]
-
Collection: Collect all deactivated and non-deactivated azide waste in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Azide Waste" and list all chemical contents.[4]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
